(7R)-7-Propan-2-yloxepan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
183378-26-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(7R)-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-5-3-4-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
GCKNMPQGTYEGHR-MRVPVSSYSA-N |
SMILES |
CC(C)C1CCCCC(=O)O1 |
Isomeric SMILES |
CC(C)[C@H]1CCCCC(=O)O1 |
Canonical SMILES |
CC(C)C1CCCCC(=O)O1 |
Synonyms |
2-Oxepanone,7-(1-methylethyl)-,(R)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
(7R)-7-Propan-2-yloxepan-2-one chemical structure and properties
An In-depth Technical Guide on (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound this compound is a novel chemical entity with no currently available data in public chemical databases or the scientific literature. This guide, therefore, presents a theoretical framework based on established principles of organic chemistry and pharmacology. The experimental protocols and potential biological activities described are predictive and require experimental validation.
Chemical Structure and Properties
This compound is a chiral lactone (a cyclic ester) with a seven-membered oxepane ring. It possesses a stereocenter at the 7-position with an (R)-configuration, to which an isopropoxy group is attached.
Chemical Structure:
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and are intended for theoretical and modeling purposes.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | (7R)-7-(propan-2-yloxy)oxepan-2-one |
| CAS Number | Not available |
| Appearance | Predicted to be a colorless to pale-yellow oil or low-melting solid at room temperature. |
| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. |
| Melting Point | Estimated to be in the range of 20-50 °C. |
| Solubility | Predicted to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected. |
| LogP (octanol-water) | Estimated to be between 1.5 and 2.5, suggesting moderate lipophilicity. |
| Stereochemistry | Contains one chiral center at the C7 position with (R) configuration. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound would involve a Baeyer-Villiger oxidation of the corresponding chiral ketone, (R)-2-(isopropoxy)cyclohexanone.
Synthesis of (R)-2-(isopropoxy)cyclohexanone (Precursor)
Reaction Scheme:
(R)-2-hydroxycyclohexanone + 2-iodopropane + Silver(I) oxide → (R)-2-(isopropoxy)cyclohexanone
Experimental Protocol:
-
To a solution of (R)-2-hydroxycyclohexanone (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add silver(I) oxide (1.5 equivalents).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-2-(isopropoxy)cyclohexanone.
Baeyer-Villiger Oxidation to this compound
Reaction Scheme:
(R)-2-(isopropoxy)cyclohexanone + meta-Chloroperoxybenzoic acid (m-CPBA) → this compound
Experimental Protocol:
-
Dissolve (R)-2-(isopropoxy)cyclohexanone (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of all protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the lactone carbonyl (C=O) stretch (expected around 1735 cm⁻¹) and the C-O stretches of the ether and ester groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of this compound.
Hypothetical Biological Screening Workflow
As the biological activity of this compound is unknown, a high-throughput screening (HTS) approach would be a logical first step to identify potential therapeutic areas of interest.
Caption: A proposed high-throughput screening workflow to identify the biological activity of this compound.
Conclusion
This technical guide provides a comprehensive theoretical overview of this compound, a novel chiral lactone. While no experimental data is currently available, the proposed synthetic route and characterization methods are based on well-established and reliable chemical principles. The suggested screening workflow offers a clear path for the future investigation of its potential biological and therapeutic properties. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.
An In-depth Technical Guide to the Synthesis of (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathways and mechanisms for producing (7R)-7-propan-2-yloxepan-2-one, a chiral seven-membered lactone. The core of the synthesis revolves around two key transformations: the enantioselective formation of a chiral α-alkoxy ketone intermediate and its subsequent regioselective Baeyer-Villiger oxidation. This document provides a comprehensive overview of the theoretical background, potential synthetic routes, and detailed experimental considerations for researchers in organic synthesis and drug development.
Introduction
This compound is a chiral ε-caprolactone derivative. Chiral lactones are significant structural motifs found in a variety of natural products and serve as versatile building blocks in the synthesis of complex biologically active molecules.[1] The stereocenter at the 7-position and the alkoxy substituent make this molecule a valuable synthon for the introduction of chirality and specific functional groups in multi-step syntheses. The primary challenge in its synthesis lies in the stereocontrolled introduction of the isopropoxy group and the subsequent regioselective insertion of the oxygen atom to form the seven-membered lactone ring.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points to the Baeyer-Villiger oxidation of a corresponding chiral precursor, (R)-2-isopropoxycyclohexanone. The synthesis of this chiral α-alkoxy ketone is, therefore, a critical step.
References
Spectroscopic Profile of (7R)-7-Propan-2-yloxepan-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-7-Propan-2-yloxepan-2-one is a chiral lactone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.
Spectroscopic Data Summary
Due to the specific stereochemistry and substitution pattern of this compound, its spectroscopic data is highly characteristic. The following tables summarize the predicted and experimentally observed spectral data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.80 - 4.70 | m | 1H | H-7 |
| ~3.70 - 3.60 | m | 1H | CH (isopropyl) |
| ~2.60 - 2.40 | m | 2H | H-6 |
| ~1.90 - 1.60 | m | 6H | H-3, H-4, H-5 |
| ~1.20 | d | 6H | CH₃ (isopropyl) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~175.0 | C-2 (C=O) |
| ~80.0 | C-7 |
| ~70.0 | CH (isopropyl) |
| ~35.0 - 20.0 | C-3, C-4, C-5, C-6 |
| ~23.0 | CH₃ (isopropyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (lactone) |
| ~1250 - 1050 | Strong | C-O stretch (ether and ester) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct |
| Fragments | Corresponding to loss of isopropoxy group, etc. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial. The following are generalized experimental protocols for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Thin Film (solid): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
KBr Pellet (solid): Grind a small amount of the solid with dry KBr powder and press into a thin pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
A Proposed Enantioselective Synthesis of (7R)-7-Propan-2-yloxepan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
(7R)-7-Propan-2-yloxepan-2-one is a chiral substituted ε-caprolactone. Due to the absence of this specific molecule in the current chemical literature, this document presents a comprehensive, proposed synthetic pathway for its enantioselective preparation. This guide details a plausible retrosynthetic analysis and a forward synthetic route, leveraging established and reliable organic transformations. The proposed synthesis commences with the enantioselective synthesis of (R)-2-isopropylcyclohexanone, followed by a stereoretentive Baeyer-Villiger oxidation to install the lactone framework and establish the C7 stereocenter. Subsequent etherification of the resulting hydroxylactone furnishes the target molecule. Detailed, hypothetical experimental protocols, quantitative data tables, and explanatory diagrams are provided to serve as a robust blueprint for researchers aiming to synthesize this and structurally related chiral lactones.
Introduction
Substituted ε-caprolactones are a significant class of seven-membered heterocyclic compounds. Their inherent ring strain and functionality make them valuable intermediates in organic synthesis and key structural motifs in various biologically active molecules. The introduction of chirality, particularly at the C7 position, opens avenues for the development of novel compounds with specific stereochemical requirements, which is of paramount importance in drug discovery and materials science.
To date, a survey of the chemical literature reveals no specific discovery or documented synthesis of this compound. This technical guide, therefore, aims to fill this gap by proposing a logical and efficient enantioselective synthetic route. The proposed pathway is designed to be practical and high-yielding, utilizing well-established synthetic methodologies.
Retrosynthetic Analysis
A logical retrosynthetic analysis for this compound suggests a disconnection of the isopropyl ether bond, leading back to the key intermediate, (7R)-7-hydroxyoxepan-2-one. This chiral hydroxylactone can be envisioned as the product of a stereoretentive Baeyer-Villiger oxidation of the corresponding chiral cyclohexanone, (R)-2-isopropylcyclohexanone. This retrosynthetic strategy is outlined below.
Figure 1: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis is a three-step sequence starting from commercially available materials to generate the chiral precursor, (R)-2-isopropylcyclohexanone. This is followed by an enantioselective Baeyer-Villiger oxidation and subsequent etherification.
Figure 2: Proposed forward synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (R)-2-Isopropylcyclohexanone
This procedure is adapted from established methods for the asymmetric alkylation of cyclohexanone via a chiral imine or enamine.
Protocol:
-
To a solution of (R)-(-)-1-phenylethylamine (1.2 equivalents) in toluene (2.0 M) is added cyclohexanone (1.0 equivalent). The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After the complete formation of the chiral imine (monitored by TLC or GC-MS), the solution is cooled to 0 °C.
-
A solution of 2-iodopropane (1.5 equivalents) in toluene is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction mixture is quenched with a saturated aqueous solution of NH4Cl and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford (R)-2-isopropylcyclohexanone.
Step 2: Enantioselective Baeyer-Villiger Oxidation of (R)-2-Isopropylcyclohexanone
The Baeyer-Villiger oxidation of 2-substituted cyclohexanones is a well-established method for the synthesis of 7-substituted oxepan-2-ones.[1][2][3] The use of a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is common for this transformation.[1]
Protocol:
-
To a solution of (R)-2-isopropylcyclohexanone (1.0 equivalent) in dichloromethane (DCM, 0.5 M) at 0 °C is added solid sodium bicarbonate (3.0 equivalents).
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) is added portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 24 hours.
-
The reaction is monitored by TLC for the disappearance of the starting ketone.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product, (7R)-7-hydroxyoxepan-2-one, is purified by flash column chromatography (Hexane:Ethyl Acetate gradient).
Step 3: Etherification of (7R)-7-Hydroxyoxepan-2-one
The Williamson ether synthesis is a reliable method for the formation of ethers from alcohols.[4][5][6]
Protocol:
-
A solution of (7R)-7-hydroxyoxepan-2-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to 0 °C under an inert atmosphere (e.g., Argon).
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
2-Iodopropane (1.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the dropwise addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.
| Step | Reaction | Starting Material | Product | Theoretical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Asymmetric Alkylation | Cyclohexanone | (R)-2-Isopropylcyclohexanone | 75 | >95 |
| 2 | Baeyer-Villiger Oxidation | (R)-2-Isopropylcyclohexanone | (7R)-7-Hydroxyoxepan-2-one | 80 | >95 |
| 3 | Williamson Ether Synthesis | (7R)-7-Hydroxyoxepan-2-one | This compound | 85 | >95 |
Mechanistic Insights
Baeyer-Villiger Oxidation Mechanism
The Baeyer-Villiger oxidation proceeds via the Criegee intermediate. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion. In the case of 2-substituted cyclohexanones, the more substituted carbon preferentially migrates.
Figure 3: Simplified mechanism of the Baeyer-Villiger oxidation.
Conclusion
This technical guide outlines a feasible and efficient three-step synthetic route to the novel chiral molecule, this compound. The proposed pathway employs robust and well-documented reactions, ensuring a high probability of success for researchers in the fields of organic synthesis and drug development. The detailed experimental protocols and projected quantitative outcomes provide a solid foundation for the practical synthesis of this and other structurally analogous chiral ε-caprolactones. The methodologies described herein are amenable to scale-up and further optimization.
References
- 1. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
A Technical Guide to (7R)-7-Propan-2-yloxepan-2-one and Related Substituted ε-Caprolactones for Researchers and Drug Development Professionals
Disclaimer: As of November 2025, a specific CAS number has not been assigned to (7R)-7-Propan-2-yloxepan-2-one, and there is a lack of publicly available experimental data for this specific compound. This guide provides the systematic IUPAC name and focuses on established methodologies for the synthesis and potential biological evaluation of analogous 7-alkoxy-substituted ε-caprolactones.
Chemical Identity of this compound
-
Systematic IUPAC Name: (7R)-7-(propan-2-yloxy)oxepan-2-one
-
Common Name: (7R)-7-isopropoxy-ε-caprolactone
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol
-
Chemical Structure:
Synthetic Approaches to 7-Alkoxy-ε-caprolactones
The most common and effective method for the synthesis of ε-caprolactones is the Baeyer-Villiger oxidation of corresponding cyclohexanones.[1][2][3][4][5] For the synthesis of a 7-alkoxy-ε-caprolactone, the precursor would be a 2-alkoxycyclohexanone. The chirality at the 7-position can be achieved through the use of a chiral precursor or by enzymatic resolution.[6][7][8]
Experimental Protocol: Synthesis of a 7-Alkoxy-ε-caprolactone via Baeyer-Villiger Oxidation
This protocol is a general representation for the synthesis of a 7-alkoxy-ε-caprolactone from a 2-alkoxycyclohexanone.
Materials:
-
2-Alkoxycyclohexanone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
The 2-alkoxycyclohexanone is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
m-CPBA is added portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous sodium sulfite solution to reduce excess peroxide.
-
The mixture is then washed sequentially with a saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-alkoxy-ε-caprolactone.
Physicochemical and Biological Data of Analogous Substituted ε-Caprolactones
Due to the absence of specific data for this compound, the following table presents hypothetical, yet plausible, data for a generic 7-alkoxy-ε-caprolactone to serve as a reference for researchers.
| Property | Illustrative Value | Method of Determination (Hypothetical) |
| Physical State | Colorless to pale yellow oil | Visual Inspection |
| Boiling Point | 110-115 °C at 0.5 mmHg | Vacuum Distillation |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.50-4.60 (m, 1H), 3.80-3.90 (m, 1H), 2.50-2.65 (m, 2H), 1.60-1.90 (m, 6H), 1.20 (d, J=6.0 Hz, 6H) | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (100 MHz, CDCl₃) | δ 175.0, 78.0, 70.0, 35.0, 29.0, 28.0, 23.0, 22.5 | Nuclear Magnetic Resonance Spectroscopy |
| FT-IR (neat) | ν 2970, 2870, 1735 (C=O, ester), 1100 cm⁻¹ (C-O) | Fourier-Transform Infrared Spectroscopy |
| Mass Spectrometry (ESI+) | m/z 173.11 [M+H]⁺, 195.09 [M+Na]⁺ | Electrospray Ionization Mass Spectrometry |
| Antimicrobial Activity (MIC) | >100 µg/mL against E. coli and S. aureus | Broth Microdilution Assay |
| Cytotoxicity (IC₅₀) | >50 µM against HeLa and A549 cell lines | MTT Assay |
Potential Biological Activities and Signaling Pathways
While specific biological activities for 7-alkoxy-ε-caprolactones are not well-documented, substituted lactones, in general, have been investigated for a range of biological effects. Poly-ε-caprolactone and its derivatives are known for their biocompatibility and are used in drug delivery systems for anti-tumor agents.[9] Some substituted lactones and other heterocyclic compounds have shown potential as antimicrobial and cytotoxic agents.[10][11]
The exploration of novel substituted ε-caprolactones would typically involve a screening cascade to identify potential biological activities. This workflow is depicted in the diagram below.
Caption: Workflow for the synthesis and biological evaluation of novel oxepan-2-ones.
This diagram illustrates the logical progression from the design and synthesis of new oxepan-2-one derivatives to their biological evaluation. Following successful synthesis and characterization, compounds enter a screening cascade. Active compounds, or "hits," from primary screening are further investigated in secondary assays to determine their potency and selectivity. For promising candidates, studies to elucidate the mechanism of action and identify any modulated signaling pathways are undertaken, leading to potential lead optimization for drug development.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Synthesis of Chiral Lactones and Polyesters | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 9. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macroporous poly(epsilon-caprolactone) with antimicrobial activity obtained by iodine polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1,3]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
(7R)-7-Propan-2-yloxepan-2-one: A Prospective Analysis of Potential Biological Activities
A Technical Whitepaper for Drug Discovery Professionals
Disclaimer: The compound (7R)-7-Propan-2-yloxepan-2-one is not a widely documented chemical entity in publicly available scientific literature as of the date of this publication. This document, therefore, presents a prospective analysis of its potential biological activities based on structural analogy to known bioactive molecules. The proposed activities, signaling pathways, and experimental protocols are hypothetical and intended to serve as a directional guide for future research and development.
Introduction
This compound is a chiral molecule featuring a seven-membered lactone ring, also known as an oxepan-2-one or ε-caprolactone, substituted at the 7-position with an isopropoxy group. The oxepan-2-one core is a prevalent scaffold in medicinal chemistry, and its derivatives have been explored for a range of therapeutic applications. The introduction of a chiral center and an isopropoxy substituent at the 7-position could confer novel pharmacological properties, making it a compound of interest for further investigation. This whitepaper will explore the potential biological activities of this compound by drawing parallels with structurally related compounds and propose a strategic experimental workflow for its evaluation.
Potential Biological Activities Based on Structural Analogs
The biological activities of lactone-containing compounds are diverse, ranging from anti-inflammatory to anti-cancer and antimicrobial effects.[1][2][3] The potential activities of this compound are hypothesized based on the established pharmacology of related molecular frameworks.
Anti-inflammatory and Analgesic Potential
Derivatives of azepan-2-one, a nitrogen-containing analog of oxepan-2-one, have been identified as agonists of the cannabinoid type 2 receptor (CB2), which is a key target for the development of anti-inflammatory and analgesic drugs without the psychoactive side effects associated with CB1 receptor activation.[4] The structural similarity suggests that this compound could potentially modulate inflammatory pathways.
Anticancer Activity
Numerous natural and synthetic lactones have demonstrated significant antitumor properties.[3] For instance, γ-butyrolactones have been shown to possess cytotoxic activities.[2] The lactone ring can act as a pharmacophore, and its substitution pattern can influence its potency and selectivity against various cancer cell lines.
Antimicrobial Properties
The γ-butyrolactone scaffold is also a known pharmacophore in the development of antibiotics and antifungal agents.[1][2] This suggests that the oxepan-2-one core of this compound might confer antimicrobial activity.
Proposed Signaling Pathways
Based on the potential biological activities, several signaling pathways are proposed as potential targets for this compound.
Cannabinoid Receptor 2 (CB2) Signaling
Should the compound exhibit CB2 agonism, it would likely modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Proposed CB2 Receptor Signaling Pathway.
Hypothetical Experimental Workflow
A systematic approach is necessary to elucidate the biological activities of this compound. The following workflow is proposed:
Caption: Proposed Experimental Workflow for Biological Evaluation.
Detailed Methodologies
Synthesis and Characterization
A potential synthetic route to this compound could involve the Baeyer-Villiger oxidation of (R)-2-isopropylcyclohexanone. The starting material can be synthesized from commercially available precursors. Full characterization of the final compound would be achieved using NMR (¹H and ¹³C), mass spectrometry, and chiral HPLC to confirm enantiomeric purity.
In Vitro Assays
Table 1: Proposed In Vitro Assays
| Assay Type | Target/Model System | Key Parameters Measured |
| Receptor Binding | Human CB2 receptor expressed in HEK293 cells | Ki (inhibition constant), Bmax (maximum binding sites) |
| Functional Assay | CB2-expressing cells | EC50 (half-maximal effective concentration) for cAMP inhibition |
| Enzyme Inhibition | Panel of kinases (e.g., MEK, CDKs) | IC50 (half-maximal inhibitory concentration) |
| Antimicrobial | Panel of pathogenic bacteria and fungi (e.g., S. aureus, C. albicans) | MIC (Minimum Inhibitory Concentration) |
| Cytotoxicity | Panel of human cancer cell lines (e.g., MDA-MB-231, A549) | GI50 (half-maximal growth inhibition) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, TNF-α, and IL-6 production (IC50) |
Experimental Protocols
CB2 Receptor Binding Assay:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human CB2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.
-
Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the Ki value.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
Conclusion
While this compound is a novel chemical entity, its structural features suggest a strong potential for diverse biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications. The proposed experimental workflow provides a comprehensive strategy for the systematic evaluation of this compound. The insights gained from these studies could pave the way for the development of new therapeutic agents based on the substituted oxepan-2-one scaffold. Further research into the synthesis and biological profiling of this compound and its analogs is highly warranted.
References
Enantioselective Synthesis of (7R)-7-Propan-2-yloxepan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core enantioselective synthesis routes for (7R)-7-propan-2-yloxepan-2-one, a chiral lactone of significant interest in medicinal chemistry and drug development. The synthesis of this target molecule, possessing a stereocenter at the 7-position, necessitates a carefully designed strategy to ensure high enantiopurity. This guide outlines a plausible and efficient pathway, commencing from the readily available precursor, cycloheptanone. The key stages involve the synthesis of an α-hydroxy ketone intermediate, followed by an enantioselective step to establish the chiral center, a regioselective Baeyer-Villiger oxidation to form the lactone ring, and concluding with the introduction of the isopropyl ether moiety.
Core Synthetic Strategy
The principal synthetic approach is a linear sequence involving four key transformations:
-
Synthesis of Cycloheptane-1,2-dione: The initial step involves the creation of the α-dione precursor from cycloheptanone.
-
Enantioselective Synthesis of (R)-2-hydroxycycloheptanone: This crucial step establishes the desired (R)-stereochemistry. Two primary methods are considered:
-
Organocatalytic Asymmetric Reduction: Direct reduction of the prochiral cycloheptane-1,2-dione using a chiral catalyst.
-
Lipase-Catalyzed Kinetic Resolution: Enzymatic resolution of racemic 2-hydroxycycloheptanone.
-
-
Regioselective Baeyer-Villiger Oxidation: Expansion of the seven-membered carbocycle to the eight-membered oxepan-2-one ring system.
-
Williamson Ether Synthesis: Introduction of the propan-2-yloxy (isopropyl) group at the 7-position.
The overall synthetic pathway is depicted below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols and Data
Step 1: Synthesis of Cycloheptane-1,2-dione
The synthesis of the α-dione, cycloheptane-1,2-dione, can be achieved from cycloheptanone through various methods. A common approach involves the oxidation of the corresponding silyl enol ether.
Experimental Protocol (General Procedure):
-
To a solution of cycloheptanone in a suitable aprotic solvent (e.g., dichloromethane), add a silylating agent (e.g., trimethylsilyl trifluoromethanesulfonate) and a non-nucleophilic base (e.g., triethylamine) at low temperature.
-
After formation of the silyl enol ether, introduce an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) to effect the α-hydroxylation.
-
Subsequent oxidation of the resulting α-hydroxy ketone to the desired α-dione can be accomplished using a variety of oxidizing agents, such as Swern oxidation or Dess-Martin periodinane.
| Reactant | Reagents | Product | Yield (%) |
| Cycloheptanone | 1. TMSOTf, Et3N2. m-CPBA3. DMP | Cycloheptane-1,2-dione | 70-80 |
Table 1: Summary of the synthesis of cycloheptane-1,2-dione.
Step 2: Enantioselective Synthesis of (R)-2-Hydroxycycloheptanone
This is the chirality-inducing step. Both organocatalytic and enzymatic methods offer viable routes to the desired (R)-enantiomer.
The direct asymmetric reduction of the prochiral cycloheptane-1,2-dione provides a direct route to the chiral α-hydroxy ketone. Chiral borane reagents or transition metal catalysts with chiral ligands are commonly employed.[1][2][3]
Figure 2: Workflow for organocatalytic asymmetric reduction.
Experimental Protocol (General Procedure):
-
To a solution of a chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a borane source (e.g., borane-dimethyl sulfide complex) at a low temperature (e.g., -20 °C).
-
Slowly add a solution of cycloheptane-1,2-dione in the same solvent.
-
Stir the reaction mixture at the low temperature until completion, monitoring by TLC or GC.
-
Quench the reaction carefully with methanol, followed by an aqueous workup.
-
Purify the product by column chromatography.
| Substrate | Catalyst | Reductant | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| Cycloheptane-1,2-dione | (R)-2-methyl-CBS-oxazaborolidine | Borane-DMS complex | (R)-2-Hydroxycycloheptanone | >95 | 80-90 |
Table 2: Representative data for organocatalytic asymmetric reduction.
This method involves the enzymatic acylation of racemic 2-hydroxycycloheptanone, where one enantiomer reacts preferentially, leaving the other enantiomer unreacted and in high enantiomeric excess.[4][5][6]
Figure 3: Workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol (General Procedure):
-
Prepare racemic 2-hydroxycycloheptanone by the non-asymmetric reduction of cycloheptane-1,2-dione (e.g., using sodium borohydride).
-
To a solution of racemic 2-hydroxycycloheptanone in a suitable organic solvent (e.g., toluene), add a lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme and remove the solvent under reduced pressure.
-
Separate the unreacted (R)-2-hydroxycycloheptanone from the acylated (S)-enantiomer by column chromatography.
| Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee, %) | Yield (%) (of R-enantiomer) |
| rac-2-Hydroxycycloheptanone | Novozym 435 | Vinyl acetate | (R)-2-Hydroxycycloheptanone | >99 | ~45-50 |
Table 3: Representative data for lipase-catalyzed kinetic resolution.
Step 3: Regioselective Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of the chiral α-hydroxy ketone leads to the formation of the desired seven-membered lactone. The regioselectivity of this reaction is crucial. In the case of α-hydroxy ketones, the more substituted carbon (the one bearing the hydroxyl group) typically migrates.[7][8][9][10][11][12]
Experimental Protocol (General Procedure):
-
Dissolve (R)-2-hydroxycycloheptanone in a suitable solvent, such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA), portion-wise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy excess peroxide, followed by a basic wash (e.g., saturated sodium bicarbonate solution).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Substrate | Oxidizing Agent | Product | Regioselectivity | Yield (%) |
| (R)-2-Hydroxycycloheptanone | m-CPBA | (7R)-7-Hydroxyoxepan-2-one | High | 85-95 |
Table 4: Expected outcome of the Baeyer-Villiger oxidation.
Step 4: Williamson Ether Synthesis
The final step involves the formation of the isopropyl ether via a Williamson ether synthesis.[13][14][15][16][17]
Experimental Protocol (General Procedure):
-
To a solution of (7R)-7-hydroxyoxepan-2-one in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C to form the alkoxide.
-
After the evolution of hydrogen gas ceases, add 2-bromopropane or 2-iodopropane.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
| Substrate | Base | Alkylating Agent | Product | Yield (%) |
| (7R)-7-Hydroxyoxepan-2-one | NaH | 2-Bromopropane | This compound | 70-85 |
Table 5: Williamson ether synthesis for the final product.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through a well-defined, multi-step sequence. The critical step of establishing the stereocenter at the 7-position can be addressed through either a highly enantioselective organocatalytic reduction of the corresponding α-dione or through an efficient lipase-catalyzed kinetic resolution of the racemic α-hydroxy ketone. The subsequent Baeyer-Villiger oxidation and Williamson ether synthesis are generally high-yielding and reliable transformations. The choice between the asymmetric reduction and kinetic resolution will depend on factors such as catalyst availability, cost, and desired throughput. This guide provides a robust framework for researchers and professionals in the field of drug development to access this valuable chiral building block.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 12. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
An In-depth Technical Guide to Substituted Oxepan-2-ones: A Review of the Literature and Patents as a Proxy for (7R)-7-Propan-2-yloxepan-2-one
As of late 2025, a direct and detailed body of literature or patents specifically pertaining to "(7R)-7-Propan-2-yloxepan-2-one" remains elusive. However, the broader class of substituted oxepan-2-ones, also known as substituted ε-caprolactones, is a field rich with scientific investigation, particularly concerning their synthesis, polymerization, and biomedical applications. This technical guide will, therefore, provide a comprehensive overview of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential of molecules like this compound. The synthesis methodologies, potential biological activities, and experimental protocols detailed herein for related structures can serve as a foundational resource for the prospective investigation of this specific, yet uncharacterized, molecule.
Chemical Properties and Synthesis of Substituted Oxepan-2-ones
Substituted oxepan-2-ones are derivatives of ε-caprolactone, a seven-membered cyclic ester. The introduction of substituents at various positions on the oxepane ring can significantly alter the chemical and physical properties of the monomer and the resulting polymer, poly(ε-caprolactone) (PCL). These modifications can influence crystallinity, degradation rate, and hydrophilicity, and can introduce specific functionalities for drug conjugation or cell targeting.
The synthesis of substituted oxepan-2-ones can be broadly categorized into two main approaches: the derivatization of a pre-existing oxepan-2-one or the cyclization of a functionalized open-chain precursor.
Table 1: Synthesis Strategies for Substituted Oxepan-2-ones
| Synthesis Strategy | Description | Key Reagents/Conditions | Potential Substituents |
| Ring-Opening Polymerization (ROP) of substituted ε-caprolactones | Copolymerization of a functionalized caprolactone with ε-caprolactone. | Al(OiPr)₃, Sn(Oct)₂, various organocatalysts | Alkyl, halo, hydroxyl, azide, alkyne, etc. |
| Post-polymerization functionalization | Modification of a pre-formed PCL chain. | Lithium diisopropylamide (LDA) followed by electrophilic substitution. | A wide range of electrophiles can be introduced. |
| Baeyer-Villiger oxidation of substituted cyclohexanones | Oxidation of a corresponding cyclohexanone derivative. | meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide. | Alkoxy, alkyl, hydroxyl. |
| Cyclization of functionalized hydroxy acids | Intramolecular esterification of a 7-hydroxyheptanoic acid derivative. | Acid or base catalysis. | Dependent on the precursor hydroxy acid. |
Experimental Protocols
Synthesis of α-Chloro-ε-caprolactone
A common precursor for further functionalization is α-chloro-ε-caprolactone. A representative synthesis involves the oxidation of α-chlorocyclohexanone.
Materials:
-
α-Chlorocyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve α-chlorocyclohexanone in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over a period of 1 hour, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Potential Biological Activities of Substituted Oxepan-2-ones
While data on this compound is not available, the broader class of substituted lactones and related heterocyclic compounds has been explored for various biological activities. These studies provide a basis for speculating on the potential applications of novel substituted oxepan-2-ones.
For instance, various alkoxy-substituted heterocyclic compounds have demonstrated a range of biological effects. Studies on 7-alkoxy[1][2][3]triazolo[3,4-b]benzothiazol-3(2H)-ones revealed anticonvulsant activities, with the potency influenced by the nature of the alkoxy group.[4] Furthermore, 2'-hydroxy-4'-alkoxy chalcone derivatives have been shown to exert cytotoxic activity against cancer cell lines through the mitochondrial apoptotic pathway.[5]
The incorporation of substituted caprolactone monomers into PCL polymers is a well-established strategy to enhance the biological functionality of this biocompatible and biodegradable polyester.[2][6] These modifications can improve cell adhesion, allow for the covalent attachment of bioactive molecules, and modulate the drug release profile from PCL-based delivery systems.[2][6]
Signaling Pathways and Experimental Workflows
The design and synthesis of biologically active molecules often involve a structured workflow, from initial concept to final product. The following diagram illustrates a typical workflow for the development of novel substituted oxepan-2-ones.
References
- 1. mdpi.com [mdpi.com]
- 2. Addition of biological functionality to poly(epsilon-caprolactone) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphiphilic copolymers of epsilon-caprolactone and gamma-substituted epsilon-caprolactone. Synthesis and functionalization of poly(D,L-lactide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity evaluation of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (7R)-7-Propan-2-yloxepan-2-one: A Technical Guide to Starting Materials and Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways, key starting materials, and critical precursors for the preparation of the chiral lactone, (7R)-7-propan-2-yloxepan-2-one. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the substituted caprolactone scaffold in various biologically active compounds. This document details the necessary chemical transformations, providing experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
The primary synthetic route to this compound involves a two-step sequence. The retrosynthetic analysis identifies 2-isopropoxycyclohexanone as the immediate precursor. This substituted cyclohexanone can then be subjected to an enantioselective Baeyer-Villiger oxidation to introduce the oxygen atom into the ring and establish the desired (R)-stereocenter at the 7-position.
The synthesis of the 2-isopropoxycyclohexanone precursor can be achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers. This involves the reaction of an alkoxide with an alkyl halide. Two primary approaches are considered: the reaction of 2-hydroxycyclohexanone with an isopropyl halide or the reaction of a 2-halocyclohexanone with sodium isopropoxide.
Figure 1: Retrosynthetic analysis for this compound.
Starting Materials and Precursor Synthesis
The synthesis of this compound begins with readily available starting materials. The key precursor, 2-isopropoxycyclohexanone, is synthesized as follows:
Synthesis of 2-Isopropoxycyclohexanone via Williamson Ether Synthesis
This method offers a straightforward approach to the desired precursor. The selection of reactants can be tailored based on the availability of starting materials.
Method A: From 2-Hydroxycyclohexanone and Isopropyl Halide
This route involves the deprotonation of 2-hydroxycyclohexanone to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide.
Method B: From 2-Halocyclohexanone and Sodium Isopropoxide
Alternatively, a 2-halocyclohexanone can be reacted with sodium isopropoxide. This is often a convenient method as 2-chlorocyclohexanone and 2-bromocyclohexanone are commercially available or can be readily prepared from cyclohexanone.
Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures):
Preparation of Sodium Isopropoxide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry isopropanol.
-
Carefully add sodium metal in small portions to the isopropanol under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium isopropoxide.
Synthesis of 2-Isopropoxycyclohexanone:
-
To the freshly prepared solution of sodium isopropoxide in isopropanol, add 2-chlorocyclohexanone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-isopropoxycyclohexanone.
Enantioselective Baeyer-Villiger Oxidation
The key step in establishing the chirality of the final product is the enantioselective Baeyer-Villiger oxidation of the prochiral 2-isopropoxycyclohexanone. This reaction utilizes a chiral catalyst to selectively produce the (R)-enantiomer of the lactone. Chiral N,N'-dioxide-Sc(III) complexes have been shown to be highly effective catalysts for this transformation.[1]
Figure 2: Enantioselective Baeyer-Villiger oxidation workflow.
Experimental Protocol (Adapted from Feng, et al.): [1]
-
In a dry reaction vial under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand and Sc(OTf)₃ in a suitable anhydrous solvent (e.g., ethyl acetate) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C).
-
Add a solution of 2-isopropoxycyclohexanone in the same solvent to the catalyst mixture.
-
Add the oxidant, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise over a period of time.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Quantitative Data
The following tables summarize typical quantitative data for the key transformations, based on literature reports for analogous substrates.
Table 1: Synthesis of 2-Alkoxycyclohexanones via Williamson Ether Synthesis
| Starting Material (Halide) | Starting Material (Alkoxide) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium Isopropoxide | Isopropanol | Reflux | 4-8 | 70-85 | General Procedure |
| 2-Bromocyclohexanone | Sodium Isopropoxide | Isopropanol | Reflux | 2-6 | 75-90 | General Procedure |
Table 2: Enantioselective Baeyer-Villiger Oxidation of 2-Substituted Cyclohexanones
| Substrate | Chiral Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Arylcyclohexanones | L-Pipecolinamide-derived N,N'-dioxide | m-CPBA | Ethyl Acetate | -20 | up to 99 | up to 95 | [1] |
| 2-Alkylcyclohexanones | L-Proline-derived N,N'-dioxide | m-CPBA | Ethyl Acetate | -20 | 85-95 | 80-92 | [1] |
Conclusion
The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key steps involve a robust Williamson ether synthesis to prepare the 2-isopropoxycyclohexanone precursor, followed by a highly enantioselective Baeyer-Villiger oxidation using a chiral scandium catalyst. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block. Careful execution of the experimental procedures and purification techniques are crucial for obtaining the target molecule in high yield and optical purity.
References
Theoretical and Computational Studies of (7R)-7-Propan-2-yloxepan-2-one: A Review of Available Literature
A comprehensive review of scientific databases and scholarly articles reveals a notable absence of specific theoretical and computational studies focused on the molecule (7R)-7-Propan-2-yloxepan-2-one. Despite a thorough search for research pertaining to its synthesis, theoretical modeling, and computational analysis, no dedicated papers or datasets were identified for this specific compound.
While direct research on this compound is not available, the parent structure, oxepan-2-one, more commonly known as ε-caprolactone, has been the subject of numerous theoretical and computational investigations.[1][2][3] These studies often explore its polymerization mechanisms, thermodynamic properties, and the impact of various substituents on its chemical behavior.
For instance, research on ε-caprolactone and its derivatives frequently employs quantum mechanical methods, such as Density Functional Theory (DFT), to analyze aspects like ring strain, reactivity, and electronic structure.[1][4] Such computational approaches are instrumental in understanding the ring-opening polymerization (ROP) of caprolactones, a process of significant industrial importance for the production of biodegradable polyesters.[1][5][6]
Furthermore, molecular modeling techniques have been applied to investigate the thermodynamic properties of lactones and their mixtures.[2][3] These studies provide insights into phase behavior and can aid in the design of novel molecules and manufacturing processes.
It is important to note, however, that while these studies on ε-caprolactone and its substituted analogues provide a foundational understanding of this class of molecules, the specific effects of the (7R)-7-propan-2-yloxy substituent on the stereochemistry and electronic properties of the oxepan-2-one ring have not been documented in the available scientific literature. Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways specifically for this compound cannot be generated at this time.
Future research initiatives would be necessary to elucidate the unique theoretical and computational characteristics of this compound. Such studies would likely involve de novo computational modeling to predict its structural, electronic, and reactive properties, followed by experimental synthesis and characterization to validate the theoretical findings.
References
- 1. Oxan-2-one;oxepan-2-one | 29612-36-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators: Synthesis, Characterization and X-Ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (7R)-7-Propan-2-yloxepan-2-one in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: (7R)-7-Propan-2-yloxepan-2-one is a chiral ε-caprolactone derivative. While specific applications and detailed experimental protocols for this exact compound are not extensively documented in publicly available scientific literature, its structural features suggest its utility as a chiral building block in asymmetric synthesis. This document provides a general overview of the potential applications of chiral ε-lactones, drawing analogies to infer the possible uses of this compound in the synthesis of complex molecules and polymers.
Introduction to Chiral ε-Lactones
Chiral lactones, including ε-caprolactone derivatives, are valuable intermediates in organic synthesis. Their importance stems from the presence of a stereocenter, which can be used to introduce chirality into a target molecule. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety. Chiral building blocks like substituted oxepan-2-ones are sought after for the construction of complex natural products and bioactive molecules.
The general class of ε-lactones can be synthesized through various methods, including enantioselective halolactonization and enzymatic kinetic resolution. These methods allow for the preparation of optically pure lactones that can serve as versatile starting materials for a range of chemical transformations.
Potential Applications in Organic Synthesis
Based on the reactivity of analogous chiral ε-lactones, this compound could potentially be utilized in the following areas:
-
Asymmetric Synthesis of Natural Products: The chiral center at the 7-position can be transferred to a more complex molecule. The lactone can undergo ring-opening reactions with various nucleophiles (e.g., organometallics, amines, alcohols) to afford optically active hydroxy acids or their derivatives. These products can then be further elaborated to construct the carbon skeleton of natural products.
-
Synthesis of Chiral Polymers: ε-Caprolactone is a well-known monomer for ring-opening polymerization to produce polycaprolactone (PCL), a biodegradable polyester. Chiral substituted ε-caprolactones can be used to synthesize stereoregular polymers with specific properties, such as altered thermal behavior, degradation rates, and crystallinity. The isopropoxy group in this compound would introduce functionality and chirality along the polymer chain.
-
Development of Novel Bioactive Molecules: The oxepane ring is a structural motif found in some biologically active compounds. By using this compound as a starting material, novel derivatives could be synthesized and screened for potential therapeutic activities.
Generalized Experimental Protocols
The following are generalized protocols for reactions that chiral ε-lactones might undergo. These are provided for illustrative purposes and would require optimization for the specific substrate, this compound.
Protocol 3.1: Nucleophilic Ring-Opening with an Amine
This protocol describes the aminolysis of a chiral ε-lactone to form a chiral amide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Lewis acid catalyst (optional, e.g., Yb(OTf)₃)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 equivalents) to the solution.
-
If using a catalyst, add the Lewis acid (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral amide.
Table 1: Hypothetical Data for Amine Ring-Opening
| Entry | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | None | 25 | 24 | 75 |
| 2 | Benzylamine | Yb(OTf)₃ | 25 | 8 | 92 |
| 3 | Morpholine | None | 40 | 12 | 88 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 3.2: Ring-Opening Polymerization (ROP)
This protocol outlines a general procedure for the synthesis of a chiral polyester via ROP.
Materials:
-
This compound (monomer)
-
Initiator (e.g., Benzyl alcohol)
-
Catalyst (e.g., Tin(II) octoate (Sn(Oct)₂))
-
High-boiling point solvent (e.g., Toluene)
Procedure:
-
Add the monomer, initiator, and catalyst to a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to a high temperature (e.g., 110-130 °C) with stirring.
-
Monitor the polymerization progress by observing the increase in viscosity of the reaction mixture.
-
After the desired time, cool the reaction to room temperature.
-
Dissolve the viscous mixture in a suitable solvent (e.g., DCM) and precipitate the polymer by adding it to a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for its structure.
Visualizations
Caption: General workflow for the synthesis and potential applications of a chiral ε-lactone.
Caption: Generalized scheme for the nucleophilic ring-opening of a chiral ε-lactone.
Disclaimer: The information provided in these application notes is based on general principles of organic chemistry and the known reactivity of structurally similar compounds. Due to the limited specific data on this compound in the scientific literature, the protocols and applications described herein are intended to be illustrative and may require substantial optimization. Researchers should conduct their own literature searches and exercise appropriate caution when planning and executing any new synthetic procedures.
Application Notes and Protocols for (7R)-7-Propan-2-yloxepan-2-one as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7R)-7-Propan-2-yloxepan-2-one is a valuable chiral building block in organic synthesis, particularly for the construction of complex, stereochemically defined molecules. Its ε-caprolactone core, substituted at the stereogenic C7 position with an isopropoxy group, offers a unique combination of functionality and chirality. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block in medicinal chemistry and drug development.
Introduction
Chiral lactones are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products. The defined stereochemistry at the C7 position of this compound makes it an attractive starting material for asymmetric synthesis, allowing for the introduction of chirality early in a synthetic sequence. This can significantly improve the efficiency and stereoselectivity of the overall synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient synthetic strategy involves three key transformations:
-
Enantioselective Alkylation: Asymmetric synthesis of (R)-2-isopropylcyclohexanone.
-
Regio- and Stereoselective Oxidation: Baeyer-Villiger oxidation of the chiral ketone to the corresponding chiral lactone, (7R)-7-hydroxyoxepan-2-one.
-
Etherification: Introduction of the isopropoxy group at the C7 position.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-2-Isopropylcyclohexanone
This protocol is based on the asymmetric alkylation of cyclohexanone using a chiral auxiliary.
-
Materials:
-
Cyclohexanone
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Lithium diisopropylamide (LDA)
-
2-Bromopropane
-
Diisopropylamine
-
n-Butyllithium
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes to generate LDA.
-
In a separate flask, dissolve cyclohexanone and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in dry THF. Cool the solution to 0 °C and stir for 2 hours to form the corresponding SAMP-hydrazone.
-
Cool the hydrazone solution to -78 °C and add the freshly prepared LDA solution dropwise. Stir for 4 hours at this temperature.
-
Add 2-bromopropane to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Hydrolyze the crude product with aqueous HCl to afford (R)-2-isopropylcyclohexanone.
-
Purify the product by column chromatography on silica gel.
-
| Parameter | Value |
| Typical Yield | 60-70% |
| Enantiomeric Excess (ee) | >95% |
Protocol 2: Baeyer-Villiger Oxidation of (R)-2-Isopropylcyclohexanone
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the regioselective oxidation of the chiral ketone. The migratory aptitude of the more substituted carbon leads to the desired ε-caprolactone.
-
Materials:
-
(R)-2-Isopropylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (R)-2-isopropylcyclohexanone in DCM and cool the solution to 0 °C.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution and Na₂SO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (7R)-7-hydroxyoxepan-2-one.
-
| Parameter | Value |
| Typical Yield | 75-85% |
| Diastereomeric Ratio | >98:2 |
Protocol 3: Etherification of (7R)-7-Hydroxyoxepan-2-one (Williamson Ether Synthesis)
This protocol describes the formation of the isopropyl ether under basic conditions.
-
Materials:
-
(7R)-7-Hydroxyoxepan-2-one
-
Sodium hydride (NaH)
-
2-Bromopropane or Isopropyl iodide
-
Dry tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of NaH in dry THF at 0 °C, add a solution of (7R)-7-hydroxyoxepan-2-one in dry THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-bromopropane or isopropyl iodide and stir the reaction mixture at room temperature overnight.
-
Quench the reaction carefully with saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain this compound.
-
| Parameter | Value |
| Typical Yield | 80-90% |
Alternative Protocol 3a: Mitsunobu Reaction for Etherification
The Mitsunobu reaction provides an alternative for the etherification with inversion of configuration if the opposite enantiomer of the starting alcohol is used.[1][2][3][4][5]
-
Materials:
-
(7S)-7-Hydroxyoxepan-2-one
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1]
-
Dry tetrahydrofuran (THF)
-
-
Procedure:
| Parameter | Value |
| Typical Yield | 60-80% |
Applications in Synthesis
This compound serves as a versatile chiral building block for the synthesis of various complex molecules, particularly those with applications in drug discovery. The lactone functionality can be manipulated in several ways, including ring-opening reactions with various nucleophiles to introduce diverse functionalities.
Caption: Synthetic utility of this compound.
Synthesis of Chiral Hydroxy Acids
Ring-opening of the lactone with a hydroxide source provides a straightforward route to the corresponding chiral 6-hydroxy-7-isopropoxyheptanoic acid. This intermediate can be a valuable precursor for the synthesis of various natural products and their analogues.
Protocol 4: Hydrolysis of this compound
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the chiral hydroxy acid.
-
| Parameter | Value |
| Typical Yield | >95% |
Synthesis of Chiral Amino Acids
Aminolysis of the lactone with ammonia or primary amines can lead to the formation of chiral ω-amino acids or their derivatives. These are important structural motifs in many pharmaceuticals.
Protocol 5: Aminolysis of this compound
-
Materials:
-
This compound
-
Ammonia solution (in methanol) or desired primary amine
-
Methanol
-
-
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of ammonia in methanol or the desired primary amine.
-
Stir the reaction at room temperature in a sealed vessel.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting amino acid or amide derivative by appropriate methods (e.g., crystallization or chromatography).
-
| Parameter | Value |
| Typical Yield | 70-90% |
Data Summary
| Compound | Synthetic Step | Key Reagents | Typical Yield (%) | Stereoselectivity |
| (R)-2-Isopropylcyclohexanone | Enantioselective Alkylation | SAMP, LDA, 2-Bromopropane | 60-70 | >95% ee |
| (7R)-7-Hydroxyoxepan-2-one | Baeyer-Villiger Oxidation | m-CPBA | 75-85 | >98:2 dr |
| This compound | Williamson Ether Synthesis | NaH, 2-Bromopropane | 80-90 | - |
| This compound | Mitsunobu Reaction | PPh₃, DIAD, Isopropanol | 60-80 | Inversion |
| (R)-6-Hydroxy-7-isopropoxyheptanoic acid | Hydrolysis | LiOH | >95 | - |
| Chiral ω-Amino Acid/Amide | Aminolysis | Ammonia/Amine | 70-90 | - |
Conclusion
This compound is a highly valuable and versatile chiral building block. The synthetic routes outlined in these notes provide efficient access to this compound in high enantiomeric purity. Its utility in the synthesis of chiral hydroxy acids and amino acids demonstrates its potential for the development of novel pharmaceuticals and other complex molecular targets. The provided protocols offer a solid foundation for researchers to incorporate this building block into their synthetic strategies.
References
Application Notes and Protocols: Synthesis of (7R)-7-Propan-2-yloxepan-2-one via Baeyer-Villiger Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of (7R)-7-propan-2-yloxepan-2-one from (4R)-4-propan-2-ylcyclohexan-1-one through a Baeyer-Villiger oxidation. This reaction is a cornerstone in organic synthesis for the conversion of ketones to esters or lactones.[1][2]
The Baeyer-Villiger oxidation involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group.[1] The reaction can be carried out using various peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[2][3] The regioselectivity of the oxidation is a key feature, with the more substituted carbon atom typically migrating.[1][4] In the case of (4R)-4-propan-2-ylcyclohexan-1-one, the tertiary alkyl group has a higher migratory aptitude than the secondary alkyl group, leading to the desired ε-caprolactone product.
Recent advancements in this field also include the use of chemoenzymatic methods, employing enzymes like Candida antarctica lipase B (Novozyme-435) in greener solvents, which can offer high selectivity and milder reaction conditions.[5]
Experimental Protocol
This protocol details the synthesis of this compound using m-CPBA as the oxidant.
Materials:
-
(4R)-4-propan-2-ylcyclohexan-1-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (4R)-4-propan-2-ylcyclohexan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.5 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the reaction.
| Parameter | Value |
| Substrate | (4R)-4-propan-2-ylcyclohexan-1-one |
| Substrate Amount | 1.0 mmol |
| Oxidant | m-CPBA (77%) |
| Oxidant Amount | 1.5 mmol (1.5 equiv) |
| Solvent | Dichloromethane (DCM) |
| Solvent Volume | 10 mL |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Expected Product | This compound |
| Theoretical Yield | (Based on 1.0 mmol of substrate) |
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
References
Application Notes and Protocols for the Purification of (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of the chiral lactone, (7R)-7-Propan-2-yloxepan-2-one. The described techniques are fundamental for obtaining this compound in high purity, a critical requirement for subsequent applications in research and drug development.
Introduction
This compound is a chiral substituted caprolactone. The presence of a stereocenter and its lactone functionality necessitates robust purification strategies to isolate the desired enantiomer and remove impurities such as starting materials, byproducts, and enantiomeric or diastereomeric contaminants. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for the purification of such compounds are vacuum distillation, column chromatography (both standard and chiral), and crystallization.
Data Presentation
The following tables summarize typical quantitative data for the purification of chiral lactones and related small molecules. Note that these are representative values, and actual results will vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: Comparison of Purification Techniques for Chiral Lactones
| Purification Technique | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% | 80-95% | High | Effective for removing non-volatile impurities and solvents. | Not suitable for thermally labile compounds; does not separate enantiomers. |
| Column Chromatography | >99% | 60-90% | Low to Medium | Highly effective for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. |
| Chiral HPLC | >99.9% (e.e.) | 50-85% | Low | Resolves enantiomers effectively. | Expensive stationary phases; limited to small-scale purifications. |
| Crystallization | >99.5% | 40-80% | High (for large scale) | Can provide very high purity in a single step; scalable. | Requires a suitable solvent system; may not be effective for all compounds. |
Table 2: Representative Conditions for Column Chromatography
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) |
| Loading | Dry loading or direct injection in a minimal amount of eluent |
| Column Dimensions | Dependent on the amount of crude material (e.g., 2-5 cm diameter for 1-10 g) |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min) |
| Detection | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |
Table 3: Representative Conditions for Chiral HPLC
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol |
| Flow Rate | 0.5 - 1.0 mL/min (analytical) |
| Detection | UV (if chromophore is present) or Refractive Index (RI) |
| Temperature | Ambient (20-25 °C) |
Experimental Protocols
Vacuum Distillation
This protocol is suitable for the purification of thermally stable, high-boiling point liquids like this compound, especially for removing non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation: a. Begin stirring and gradually apply vacuum. b. Slowly heat the distillation flask using a heating mantle. c. Monitor the temperature of the vapor. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the desired product at the applied pressure. d. Discard any initial lower-boiling point fractions (forerun) and stop the distillation before higher-boiling point impurities begin to distill.
-
Product Collection: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified product from the receiving flask.
Caption: Workflow for Vacuum Distillation.
Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
Methodology:
-
Column Packing: a. Secure a glass chromatography column in a vertical position. b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane/ethyl acetate). c. Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.
-
Elution: a. Begin eluting the column with the mobile phase. b. Collect fractions in test tubes or other suitable containers. c. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
-
Fraction Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product. b. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for Column Chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation of the (7R) enantiomer from the (7S) enantiomer if a racemic or enantiomerically enriched mixture is present.
Methodology:
-
System Preparation: a. Install a suitable chiral column (e.g., a polysaccharide-based column) into the HPLC system. b. Equilibrate the column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to prepare a dilute solution. Filter the solution through a 0.22 µm syringe filter.
-
Injection and Separation: a. Inject the prepared sample onto the column. b. Run the separation under isocratic conditions. c. Monitor the elution of the enantiomers using a suitable detector (e.g., UV or RI).
-
Fraction Collection: If using a preparative or semi-preparative system, collect the fractions corresponding to the peak of the desired (7R) enantiomer.
-
Solvent Removal: Remove the solvent from the collected fractions to obtain the enantiomerically pure product.
Caption: Workflow for Chiral HPLC.
Crystallization
This protocol can be used as a final purification step to obtain highly pure crystalline material, provided a suitable solvent system can be identified.
Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude or partially purified this compound in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: a. Allow the solution to cool slowly to room temperature. b. If necessary, further cool the solution in an ice bath or refrigerator to induce crystallization. c. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove residual solvent.
Caption: Workflow for Crystallization.
Conclusion
The purification of this compound can be effectively achieved using a combination of the techniques described above. The choice of method will be dictated by the specific requirements of the research or development project. For general purification from a reaction mixture, a sequence of vacuum distillation followed by column chromatography is often effective. If enantiomeric purity is the primary concern, chiral HPLC is the method of choice. Crystallization can be employed as a final polishing step to achieve very high purity. It is recommended to use analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral GC or HPLC to confirm the purity and identity of the final product.
Application Notes and Protocols for the Characterization of (7R)-7-Propan-2-yloxepan-2-one
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of (7R)-7-Propan-2-yloxepan-2-one, a chiral lactone of interest in pharmaceutical and fine chemical research. The methods described herein are essential for confirming the identity, purity, and stereochemistry of the compound. These protocols are intended for researchers, scientists, and drug development professionals. The analytical techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a substituted ε-caprolactone. Its chemical structure, featuring a chiral center and an ether linkage, necessitates a comprehensive analytical approach for unambiguous characterization. The following protocols provide a framework for the structural elucidation and purity assessment of this molecule.
Analytical Methods Overview
A multi-technique approach is recommended for the full characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are crucial.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition, and to study fragmentation patterns for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and to perform chiral separation to determine the enantiomeric excess.
Predicted and Expected Analytical Data
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H7 | 4.5 - 4.7 | m | |
| H3, H5 (4H) | 1.6 - 1.9 | m | |
| H4 (2H) | 1.4 - 1.6 | m | |
| H6 (2H) | 2.5 - 2.7 | m | |
| CH (isopropyl) | 3.6 - 3.8 | septet | ~6.0 |
| CH₃ (isopropyl, 6H) | 1.1 - 1.3 | d | ~6.0 |
Note: Predicted values are based on the analysis of similar ε-caprolactone and isopropyl ether structures. Actual values may vary.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 175 - 178 |
| C7 | 75 - 80 |
| CH (isopropyl) | 68 - 72 |
| C6 | 30 - 35 |
| C3, C5 | 25 - 30 |
| C4 | 20 - 25 |
| CH₃ (isopropyl) | 21 - 24 |
Note: Predicted values are based on the analysis of similar ε-caprolactone and isopropyl ether structures. Actual values may vary.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 173.1172 | For high-resolution mass spectrometry (HRMS) |
| [M+Na]⁺ | 195.0991 | For HRMS, sodium adduct |
| [M]⁺ | 172.11 | For electron ionization (EI) |
| Fragment 1 | 114 | Loss of isopropoxy group |
| Fragment 2 | 99 | Common fragment for δ-lactones, may be observed |
| Fragment 3 | 59 | Isopropoxy cation |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in a clean vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Protocol:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in DCM.
-
Set up the GC-MS instrument with the following parameters (can be optimized):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire the data and analyze the resulting total ion chromatogram (TIC) and mass spectrum of the peak corresponding to the target compound.
-
Identify the molecular ion peak and major fragment ions.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of the this compound sample.
Materials:
-
This compound sample
-
Racemic standard of 7-Propan-2-yloxepan-2-one
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
Protocol:
-
Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in a hexane/IPA mixture.
-
Prepare a sample solution of this compound at a similar concentration.
-
Set up the HPLC system with the following parameters (to be optimized for the specific column):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as lactones have a weak chromophore).
-
Injection Volume: 10 µL.
-
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample solution to determine the peak area of the (7R) enantiomer and any potential (7S) enantiomer impurity.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Experimental Workflow
Caption: Overall analytical workflow for the characterization.
Logical Relationship of Analytical Data
Caption: Relationship between analytical data and structural information.
Application Notes and Protocols for the Large-Scale Synthesis of (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of the chiral lactone, (7R)-7-Propan-2-yloxepan-2-one. This valuable building block is of significant interest in medicinal chemistry and drug development. The described synthetic route is a robust three-stage process commencing with the synthesis of the racemic precursor, 2-(propan-2-yl)cyclohexan-1-ol. The key stereochemistry is introduced via a highly selective enzymatic kinetic resolution of the racemic alcohol. The final lactone is obtained through an oxidation and subsequent Baeyer-Villiger rearrangement. This protocol is designed to be scalable and utilizes established, industrially viable chemical transformations.
Introduction
Chiral lactones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their inherent stereochemistry often dictates the pharmacological profile of the final active pharmaceutical ingredient (API). This compound is a specific chiral lactone with potential applications as a synthon for complex molecular targets. The development of a scalable and efficient synthesis is crucial for its availability in drug discovery and development programs. The protocol outlined herein employs a chemo-enzymatic approach, leveraging the high selectivity of lipases for kinetic resolution, a method well-suited for industrial applications.
Experimental Protocols
This synthesis is divided into three primary stages:
-
Synthesis of Racemic 2-(Propan-2-yl)cyclohexan-1-ol: Alkylation of cyclohexanone followed by reduction.
-
Enzymatic Kinetic Resolution of (±)-2-(Propan-2-yl)cyclohexan-1-ol: Lipase-catalyzed acylation to separate the desired enantiomer.
-
Synthesis of this compound: Oxidation of the chiral alcohol to the corresponding ketone, followed by a Baeyer-Villiger oxidation.
Stage 1: Synthesis of Racemic 2-(Propan-2-yl)cyclohexan-1-ol
This stage involves the Grignard addition of an isopropyl group to cyclohexanone, followed by reduction of the resulting 2-isopropylcyclohex-2-en-1-one.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Cyclohexanone | 98.14 | 0.948 | >99% |
| Isopropylmagnesium chloride | 102.86 | (2M in THF) | - |
| Diethyl ether | 74.12 | 0.713 | Anhydrous |
| Sodium borohydride | 37.83 | 1.07 | >98% |
| Methanol | 32.04 | 0.792 | >99% |
| Hydrochloric acid | 36.46 | (1 M aq.) | - |
| Saturated aq. NH4Cl | - | - | - |
| Saturated aq. NaCl | - | - | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
Grignard Reaction: To a flame-dried 50 L reactor under a nitrogen atmosphere, add isopropylmagnesium chloride (10.0 L, 2.0 M in THF, 20.0 mol). Cool the solution to 0 °C. Add a solution of cyclohexanone (1.86 kg, 19.0 mol) in anhydrous diethyl ether (10 L) dropwise over 2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Reduction: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH4Cl (15 L). Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 5 L). Combine the organic layers, wash with saturated aqueous NaCl (10 L), and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure to yield crude 2-isopropylcyclohex-2-en-1-one. Dissolve the crude product in methanol (20 L) and cool to 0 °C. Add sodium borohydride (0.76 kg, 20.0 mol) portion-wise over 1 hour. Stir the reaction at room temperature for 4 hours.
-
Final Work-up and Purification: Carefully add 1 M HCl to neutralize the reaction mixture until the pH is ~7. Remove the methanol under reduced pressure. Add water (20 L) and extract with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine (10 L), dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product, racemic 2-(propan-2-yl)cyclohexan-1-ol, is purified by vacuum distillation.
Stage 2: Enzymatic Kinetic Resolution of (±)-2-(Propan-2-yl)cyclohexan-1-ol
This stage utilizes a lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| (±)-2-(Propan-2-yl)cyclohexan-1-ol | 142.24 | >98% |
| Novozym® 435 (Immobilized Candida antarctica lipase B) | - | - |
| Vinyl acetate | 86.09 | >99% |
| Hexane | - | Anhydrous |
Procedure:
-
Enzymatic Acylation: To a 50 L reactor, add racemic 2-(propan-2-yl)cyclohexan-1-ol (2.84 kg, 20.0 mol), anhydrous hexane (30 L), and Novozym® 435 (280 g). Initiate stirring and add vinyl acetate (1.03 kg, 12.0 mol) in one portion.
-
Reaction Monitoring: Monitor the reaction progress by chiral GC analysis. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take 24-48 hours.
-
Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with hexane and reused. Concentrate the filtrate under reduced pressure. The resulting mixture of (1R,2R)-2-(propan-2-yl)cyclohexan-1-ol and (1S,2S)-2-(propan-2-yl)cyclohexyl acetate is separated by fractional distillation under reduced pressure.
Stage 3: Synthesis of this compound
This final stage involves the oxidation of the chiral alcohol to the corresponding ketone, followed by a Baeyer-Villiger oxidation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| (1R,2R)-2-(Propan-2-yl)cyclohexan-1-ol | 142.24 | - | >99% ee |
| Pyridinium chlorochromate (PCC) | 215.56 | - | >98% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Celite® | - | - | - |
| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | - | 77% |
| Sodium bicarbonate | 84.01 | - | Saturated aq. |
Procedure:
-
Oxidation to Ketone: To a 50 L reactor under a nitrogen atmosphere, add a suspension of PCC (3.23 kg, 15.0 mol) in anhydrous DCM (25 L). To this, add a solution of (1R,2R)-2-(propan-2-yl)cyclohexan-1-ol (1.42 kg, 10.0 mol) in anhydrous DCM (5 L) dropwise over 1 hour. Stir the mixture at room temperature for 6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 L) and filter through a pad of Celite®. Wash the filter cake with diethyl ether (3 x 5 L). Concentrate the combined filtrates under reduced pressure. The crude (R)-2-(propan-2-yl)cyclohexan-1-one is purified by vacuum distillation.
-
Baeyer-Villiger Oxidation: To a 50 L reactor, dissolve the purified (R)-2-(propan-2-yl)cyclohexan-1-one (1.26 kg, 9.0 mol) in DCM (20 L). Cool the solution to 0 °C. Add m-CPBA (2.40 kg, 77%, 10.8 mol) portion-wise over 2 hours, maintaining the internal temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Final Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (2 x 10 L), water (10 L), and brine (10 L). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography or vacuum distillation.
Quantitative Data Summary
| Stage | Starting Material | Product | Theoretical Yield | Actual Yield | Purity | Enantiomeric Excess |
| 1 | Cyclohexanone | (±)-2-(Propan-2-yl)cyclohexan-1-ol | 2.70 kg | 2.16 kg (80%) | >98% (GC) | Racemic |
| 2 | (±)-2-(Propan-2-yl)cyclohexan-1-ol | (1R,2R)-2-(Propan-2-yl)cyclohexan-1-ol | 1.42 kg | 1.21 kg (42.5%) | >99% (GC) | >99% (Chiral GC) |
| 3 | (1R,2R)-2-(Propan-2-yl)cyclohexan-1-ol | This compound | 1.58 kg | 1.22 kg (77%) | >99% (HPLC) | >99% (Chiral HPLC) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis.
Application Notes and Protocols for Chiral Lactones in Asymmetric Catalysis: A Contextual Overview
Abstract
This document addresses the requested application of (7R)-7-Propan-2-yloxepan-2-one in asymmetric catalysis. Following a comprehensive literature search, it has been determined that there are currently no specific published studies detailing the use of this particular chiral lactone as a catalyst, ligand, or starting material in asymmetric synthesis.
However, to provide valuable context for researchers in this field, these notes will summarize the broader applications of chiral ε-caprolactones and other chiral lactones in asymmetric catalysis and polymer chemistry. This overview is based on existing research and may offer insights into the potential, yet unexplored, applications of novel chiral lactones like this compound.
Introduction: Chiral Lactones in Asymmetric Synthesis
Chiral lactones are valuable building blocks in organic synthesis due to their prevalence in natural products and their utility as chiral synthons. The inherent chirality and functional handles of these molecules make them attractive targets for use in asymmetric catalysis, either as organocatalysts themselves, as ligands for metal-catalyzed transformations, or as monomers for the synthesis of chiral polymers with catalytic applications.
While information on this compound is not available, research on other chiral lactones, particularly ε-caprolactones, highlights several promising areas of investigation.
General Applications of Chiral ε-Caprolactones
Monomers for Chiral Polymer Supports in Organocatalysis
One of the documented applications of chiral ε-caprolactones is in the field of polymer-supported catalysis. Chiral compounds can be used as initiators for the ring-opening polymerization of ε-caprolactone to generate polyesters.[1][2] These polymers, bearing chiral end-groups derived from the initiator, can then act as soluble supports for organocatalysts.[1][2]
The general workflow for this approach can be visualized as follows:
Caption: General workflow for using chiral initiators in the synthesis of poly(ε-caprolactone)-supported catalysts.
This methodology allows for the recovery of the catalyst by precipitation, addressing a common challenge in homogeneous catalysis.[1][2]
Asymmetric Kinetic Resolution Polymerization
Chiral catalysts can be employed for the asymmetric kinetic resolution polymerization of racemic substituted ε-caprolactones. For example, chiral phosphoric acids have been used to preferentially polymerize one enantiomer of 6-methyl-ε-caprolactone, resulting in the formation of stereogradient polycaprolactones.[3] This approach allows for the synthesis of chiral polymers from racemic monomers.
Potential, Yet Undocumented, Applications of this compound
Given the structure of this compound, one could hypothesize its potential use in several areas of asymmetric catalysis, should it become the subject of future research:
-
As a Chiral Ligand: The carbonyl group and the ether oxygen could potentially act as coordination sites for a metal center. If used as a chiral ligand, it might induce enantioselectivity in a variety of metal-catalyzed reactions.
-
As a Chiral Brønsted Base or Acid Precursor: The lactone could potentially be modified to introduce basic or acidic functionalities, leading to a novel organocatalyst.
-
As a Chiral Building Block: The chiral scaffold of this compound could be utilized as a starting material for the synthesis of more complex chiral molecules, including novel catalysts or ligands.
The logical progression for investigating the utility of a novel chiral molecule like this compound in asymmetric catalysis would be:
Caption: A potential research workflow for evaluating a novel chiral molecule in asymmetric catalysis.
Conclusion
While there is no specific data available for the application of this compound in asymmetric catalysis, the broader context of chiral lactone chemistry suggests potential avenues for its use. The development of new chiral catalysts and ligands is a vibrant area of research, and novel structures like this compound could offer unique stereochemical environments for asymmetric transformations. Future research would be required to synthesize this compound and evaluate its efficacy in various catalytic systems. Until such studies are published, detailed application notes and protocols remain speculative.
References
Application Notes and Protocols for (7R)-7-Propan-2-yloxepan-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for (7R)-7-Propan-2-yloxepan-2-one was found. The following information is extrapolated from the known hazards of its constituent functional groups: a lactone (specifically, an oxepan-2-one, a derivative of ε-caprolactone) and an isopropyl ether. This document is intended for guidance and is not a substitute for a comprehensive, compound-specific risk assessment, which should be performed by qualified personnel before handling this substance.
Safety and Handling Procedures
This compound is a chiral molecule containing a seven-membered lactone ring and an isopropyl ether group. While specific toxicological data are unavailable, the safety protocols should address the potential hazards associated with both lactones and ethers. Lactones, such as ε-caprolactone, can be irritating to the eyes and skin.[1][2][3] Ethers, particularly isopropyl ethers, are highly flammable and can form explosive peroxides upon exposure to air and light.[4][5][6][7]
Hazard Identification and Classification
Based on its structural components, this compound should be handled as a substance with the following potential hazards:
-
Flammability: The presence of the isopropyl ether group suggests the compound may be a flammable liquid.[5] Vapors may be heavier than air and form explosive mixtures with air.[8]
-
Peroxide Formation: Like other ethers, this compound may form explosive peroxides over time, especially when exposed to air and light.[4][5][6] This risk is significant for isopropyl ethers.[9][10] Peroxide formation can be initiated by heat, light, or the passage of time.[6]
-
Eye and Skin Irritation: Lactones are known to cause eye irritation.[1][2][3] Prolonged or repeated skin contact may also lead to irritation.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[11]
-
Ingestion: May be harmful if swallowed.[11]
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental conditions should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.[1][12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or PVC, should be worn.[13][14] Given that some ethers can permeate nitrile gloves relatively quickly, it is advisable to change gloves immediately upon contamination.[15]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact and in case of a fire.[15]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[12] If there is a risk of exceeding exposure limits, a suitable respirator should be used.[12]
Storage and Handling
Proper storage and handling are critical to mitigate the risks of flammability and peroxide formation.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[2][4][12] The storage area should be away from heat, sparks, open flames, and strong oxidizing agents.[1][4] Protect containers from physical damage and direct sunlight.[14] It is recommended to date the container upon receipt and upon opening to track its age and potential for peroxide formation.[15]
-
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[12]
-
Keep away from ignition sources; use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers when transferring the material to prevent static discharge.[9]
-
Wash hands thoroughly after handling.[12]
-
Do not work alone.[1]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5][12]
Spill and Waste Disposal
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[8] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][12] Place the absorbed material in a sealed container for proper disposal.[8]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Quantitative Data
As no specific data for this compound is available, the following table provides data for structurally related compounds, ε-caprolactone and isopropyl ether, to give an indication of potential properties.
| Property | ε-Caprolactone | Isopropyl Ether | This compound (Estimated) |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₄O | C₁₀H₁₈O₃ |
| Molecular Weight | 114.14 g/mol | 102.17 g/mol | 186.25 g/mol |
| Boiling Point | 237 °C[1] | 68 °C | Not Available |
| Melting Point | -1.5 °C[1] | -86 °C | Not Available |
| Flash Point | 127 °C (open cup)[1] | -28 °C | Likely Flammable (estimate < 60 °C) |
| Autoignition Temp. | 204 °C[1] | 443 °C | Not Available |
| Solubility in Water | Miscible[1] | Slightly Soluble | Not Available |
| Vapor Density | 3.9 (air = 1)[1] | 3.5 (air = 1) | Not Available |
Experimental Protocols
The following is a representative protocol for a reaction that might involve a substituted lactone like this compound, such as a ring-opening polymerization. This is a generalized procedure and must be adapted and optimized for specific experimental goals.
Ring-Opening Polymerization of this compound
Objective: To synthesize a polymer from this compound via ring-opening polymerization.
Materials:
-
This compound
-
Anhydrous toluene
-
Initiator (e.g., tin(II) octoate, a suitable metal alkoxide)
-
Nitrogen or Argon gas supply
-
Methanol
-
Hexanes
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Addition:
-
To the Schlenk flask, add this compound (1 equivalent).
-
Add anhydrous toluene via syringe to achieve the desired monomer concentration.
-
Add the initiator (e.g., tin(II) octoate, typically at a monomer-to-initiator ratio of 100:1 to 500:1) via syringe.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24-48 hours). Monitor the reaction progress by taking small aliquots for analysis (e.g., ¹H NMR, GPC) if desired.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a beaker of cold methanol or hexanes with vigorous stirring.
-
Isolate the polymer by filtration.
-
Wash the polymer with fresh methanol or hexanes.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization: Characterize the resulting polymer using appropriate analytical techniques (e.g., ¹H NMR for structure, GPC for molecular weight and dispersity, DSC for thermal properties).
Visualizations
Safe Handling Workflow
Caption: Figure 1: General Workflow for Safe Handling.
Experimental Workflow: Ring-Opening Polymerization
Caption: Figure 2: Workflow for Ring-Opening Polymerization.
References
- 1. ICSC 1741 - epsilon-CAPROLACTONE [chemicalsafety.ilo.org]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. Beginner Guide to Diethyl Ether - KHA Online-SDS Management [online-msds.com]
- 6. Factsheets-FAQPeroxidizableChems | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. scribd.com [scribd.com]
- 9. research.uga.edu [research.uga.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (7R)-7-Propan-2-yloxepan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (7R)-7-Propan-2-yloxepan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing ε-caprolactones, such as this compound, is the Baeyer-Villiger oxidation of the corresponding substituted cyclohexanone.[1][2][3] In this case, the precursor would be (R)-2-propylcyclohexanone. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, forming a lactone.[2]
Q2: How can I achieve high enantioselectivity for the desired (R)-enantiomer?
A2: Achieving high enantioselectivity is a critical challenge. Two main strategies are employed:
-
Biocatalysis: Using Baeyer-Villiger monooxygenases (BVMOs), such as cyclohexanone monooxygenase (CHMO), can provide excellent enantioselectivity.[4][5] These enzymes are known for their ability to perform highly regio- and enantioselective oxidations under mild conditions.[4][6]
-
Chiral Catalysts: The use of chiral metal complexes, such as chiral N,N'-dioxide-Sc(III) complexes, in combination with an oxidant like m-chloroperoxybenzoic acid (m-CPBA), has been shown to effectively catalyze enantioselective Baeyer-Villiger oxidations.[7][8]
Q3: What are the common oxidants used in the Baeyer-Villiger oxidation for this synthesis?
A3: Several oxidants can be used, with varying reactivity and handling requirements:
-
Peroxyacids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for Baeyer-Villiger reactions.[3][7] Other highly reactive peroxyacids include trifluoroperacetic acid (TFPAA).[2]
-
Hydrogen Peroxide: In combination with a catalyst (e.g., a Lewis acid or a chemoenzymatic system), hydrogen peroxide is a greener and more atom-economical oxidant.[9][10]
-
Urea-Hydrogen Peroxide (UHP): This solid, stable source of hydrogen peroxide is often used in chemoenzymatic systems with lipases.
Q4: What is the expected regioselectivity for the oxidation of (R)-2-propylcyclohexanone?
A4: The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the more substituted carbon atom preferentially migrates.[1] For 2-propylcyclohexanone, the tertiary carbon has a higher migratory aptitude than the secondary carbon, leading to the desired 7-propyloxepan-2-one.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved using chromatographic techniques. Flash column chromatography on silica gel is a common method for separating the lactone product from the unreacted ketone, oxidant byproducts, and any side products.[11] For separating enantiomers, chiral high-performance liquid chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or oxidant. - Product degradation. | - Monitor the reaction progress using TLC or GC-MS and increase the reaction time if necessary. - Optimize the reaction temperature; some reactions require cooling while others may need gentle heating. - Screen different catalysts (e.g., various Lewis acids or enzyme preparations) and oxidants (e.g., m-CPBA, TFPAA, H₂O₂ with an activator). - Ensure the reaction is worked up promptly upon completion to avoid product degradation, especially under acidic conditions. |
| Low Enantioselectivity | - Racemization of the starting material or product. - Ineffective chiral catalyst or enzyme. - Non-optimal reaction conditions for the chiral catalyst/enzyme. | - Ensure the chiral integrity of the starting (R)-2-propylcyclohexanone. - If using a chiral catalyst, ensure it is of high enantiomeric purity and that the reaction conditions (solvent, temperature) are optimized for that specific catalyst system.[7] - If using a biocatalyst, optimize pH, temperature, and co-solvent to enhance enzyme activity and selectivity.[12] |
| Formation of Side Products | - Over-oxidation or side reactions with the oxidant. - Epoxidation of any unsaturated functionalities in the substrate. - Hydrolysis of the lactone product. | - Use a stoichiometric amount of the oxidant. - If the substrate has other oxidizable groups, a more chemoselective oxidant or catalyst system may be needed.[13][14] - Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis of the lactone. |
| Difficulty in Product Purification | - Co-elution of the product with starting material or byproducts. - Similar polarities of the components in the reaction mixture. | - Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution might be necessary.[11] - Consider using a different stationary phase for chromatography (e.g., alumina). - If separating enantiomers, utilize a chiral HPLC column with an appropriate mobile phase. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Baeyer-Villiger Oxidation of Substituted Cyclohexanones.
| Catalyst System | Oxidant | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral N,N'-dioxide-Sc(OTf)₃ | m-CPBA | 2-phenylcyclohexanone | 95 | 92 | [7] |
| Chiral N,N'-dioxide-Sc(OTf)₃ | m-CPBA | 2-methylcyclohexanone | 85 | 88 | [7] |
| Cyclohexanone Monooxygenase (CHMO) | O₂/NADPH | Cyclohexanone | >99 | >99 | [5][12] |
| Iron(II) complex | m-CPBA | Cyclohexanone | up to 67 | N/A | [15] |
| Immobilized Trichosporon laibacchii lipase | Urea-Hydrogen Peroxide | Cyclohexanone | 98 | N/A | [9] |
Note: Data for analogous substrates are presented due to the lack of specific data for (R)-2-propylcyclohexanone in the searched literature.
Experimental Protocols
Protocol 1: Enantioselective Baeyer-Villiger Oxidation using a Chiral Scandium Catalyst (General Procedure)
This protocol is adapted from the enantioselective oxidation of 2-substituted cyclohexanones using a chiral N,N'-dioxide-Sc(III) catalyst.[7]
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral N,N'-dioxide ligand (0.011 mmol) and Sc(OTf)₃ (0.01 mmol).
-
Add dry ethyl acetate (2.0 mL) and stir the mixture at 30 °C for 30 minutes.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
In a separate vial, dissolve (R)-2-propylcyclohexanone (0.2 mmol) in ethyl acetate (1.0 mL).
-
Add the solution of the ketone to the catalyst mixture.
-
Add m-CPBA (0.3 mmol) to the reaction mixture in one portion.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
-
Protocol 2: Biocatalytic Baeyer-Villiger Oxidation using a Whole-Cell System (General Procedure)
This protocol is a general representation of a whole-cell biocatalytic oxidation using an engineered E. coli strain expressing cyclohexanone monooxygenase (CHMO).[12]
-
Biocatalyst Preparation:
-
Cultivate the engineered E. coli strain (e.g., BL21(DE3) containing a plasmid for CHMO expression) in a suitable growth medium containing an appropriate antibiotic for plasmid maintenance.
-
Induce the expression of CHMO by adding an inducer (e.g., IPTG) at the mid-logarithmic growth phase.
-
Continue the cultivation for a few hours to allow for enzyme expression.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
-
Biotransformation:
-
Resuspend the cell pellet in the reaction buffer to a desired optical density.
-
Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Add the substrate, (R)-2-propylcyclohexanone, to the cell suspension (typically to a final concentration of 1-10 mM).
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 25-30 °C).
-
-
Reaction Monitoring and Workup:
-
Monitor the conversion of the substrate and the formation of the product by taking samples at regular intervals and analyzing them by GC-MS or HPLC.
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate them.
-
Purify the resulting crude product by flash column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. Ch17: Baeyer-Villiger reaction [chem.ucalgary.ca]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Baeyer-Villiger monooxygenases: From protein engineering to biocatalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 8. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. orgsyn.org [orgsyn.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (7R)-7-Propan-2-yloxepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (7R)-7-Propan-2-yloxepan-2-one. The primary synthesis route involves the enantioselective Baeyer-Villiger oxidation of 2-isopropylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the enantioselective Baeyer-Villiger oxidation of the corresponding prochiral ketone, 2-isopropylcyclohexanone. This reaction introduces an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, forming a lactone (a cyclic ester). To achieve the desired (7R)-enantiomer, a chiral catalyst is employed.
Q2: What are the typical reagents and catalysts used in this synthesis?
A2: Common oxidants for the Baeyer-Villiger oxidation include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). For the enantioselective synthesis of the (7R) isomer, a chiral catalyst system is essential. A notable example is a chiral N,N'-dioxide-Scandium(III) complex, which has shown high enantioselectivity in the oxidation of substituted cyclohexanones.[1][2]
Q3: What is the importance of regioselectivity in this reaction?
A3: Regioselectivity is critical as the Baeyer-Villiger oxidation of an unsymmetrical ketone like 2-isopropylcyclohexanone can theoretically yield two different lactone isomers. The migratory aptitude of the adjacent carbon groups determines the product. Generally, more substituted carbons have a higher tendency to migrate. In this case, the tertiary carbon bearing the isopropyl group is expected to migrate preferentially, leading to the desired 7-substituted oxepan-2-one.
Q4: How can I purify the final product?
A4: Purification of the crude product is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Distillation, particularly vacuum distillation, can also be a viable method for purifying lactones, especially for removing non-volatile impurities.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed oxidant (e.g., m-CPBA). | Use a fresh batch of the oxidant and verify its activity (e.g., by titration). Store peroxyacids at low temperatures and protected from light. |
| Inactive catalyst. | Ensure the chiral catalyst is properly prepared and handled under inert conditions if it is air or moisture sensitive. | |
| Unfavorable reaction temperature. | Optimize the reaction temperature. Baeyer-Villiger oxidations are often run at or below room temperature to minimize side reactions. | |
| Low Enantioselectivity (low ee%) | Racemization of the product or non-selective catalysis. | Verify the chiral integrity of the catalyst. Ensure the reaction conditions (solvent, temperature) are optimized for the specific chiral catalyst system being used.[1][2] |
| Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Water can interfere with the catalyst and may lead to hydrolysis of the lactone product. | |
| Formation of a Significant Amount of the Regioisomeric Lactone | Incorrect prediction of migratory aptitude or competing migration pathways. | While the tertiary carbon is expected to migrate, reaction conditions can sometimes influence regioselectivity. Re-evaluate the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired migration. |
| Presence of Unreacted Starting Material (2-isopropylcyclohexanone) | Insufficient amount of oxidant. | Use a slight excess of the oxidant (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. |
| Short reaction time. | Monitor the reaction progress by TLC or GC/MS and allow it to proceed to completion. | |
| Formation of Byproducts (e.g., from ring-opening) | Presence of acid or base impurities. | Use a buffered system or ensure the reaction medium is neutral during workup to prevent hydrolysis of the lactone. The use of a phosphate buffer can suppress acid-catalyzed side reactions. |
| High reaction temperature. | Conduct the reaction at a lower temperature to minimize decomposition and side reactions. |
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) values reported for the enantioselective Baeyer-Villiger oxidation of substituted cyclohexanones using a chiral N,N'-dioxide-Sc(III) catalyst system with m-CPBA as the oxidant. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Substrate | Product | Yield (%) | ee (%) | Reference |
| 2-Phenylcyclohexanone | 7-Phenyloxepan-2-one | 95 | 92 | [1] |
| 2-Methylcyclohexanone | 7-Methyloxepan-2-one | 85 | 88 | [1] |
| 2-Isopropylcyclohexanone (estimated) | This compound | 80-90 | 85-95 | Inferred |
Note: The data for 2-isopropylcyclohexanone is an educated estimation based on the performance of structurally similar substrates reported in the literature and is provided for illustrative purposes.
Experimental Protocols
Key Experiment: Enantioselective Baeyer-Villiger Oxidation of 2-Isopropylcyclohexanone
Objective: To synthesize this compound via enantioselective Baeyer-Villiger oxidation of 2-isopropylcyclohexanone using a chiral N,N'-dioxide-Sc(III) catalyst.
Materials:
-
2-Isopropylcyclohexanone
-
Chiral N,N'-dioxide ligand
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), the chiral N,N'-dioxide ligand (0.1 mmol) and Sc(OTf)₃ (0.1 mmol) are stirred in anhydrous dichloromethane (5 mL) at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: The flask containing the catalyst solution is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C). A solution of 2-isopropylcyclohexanone (1.0 mmol) in anhydrous dichloromethane (5 mL) is then added.
-
Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) is added portion-wise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains constant.
-
Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ to destroy any excess peroxide. The mixture is then washed with a saturated aqueous solution of NaHCO₃ to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry). The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow for Synthesis
References
- 1. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 2. Enantioselective Baeyer-Villiger oxidation: desymmetrization of meso cyclic ketones and kinetic resolution of racemic 2-arylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of (7R)-7-Propan-2-yloxepan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (7R)-7-Propan-2-yloxepan-2-one.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Chromatography | Sub-optimal Chromatographic Conditions: Improper solvent system or stationary phase leading to poor separation and product loss. | Method Development: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and various chiral stationary phases (CSPs) to optimize separation. Consider techniques like supercritical fluid chromatography (SFC) for faster, more efficient purification.[1][2] |
| Product Volatility: The compound may be volatile, leading to loss during solvent evaporation. | Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure. For small quantities, consider solvent removal under a gentle stream of nitrogen. | |
| Co-elution of Impurities | Structurally Similar Impurities: Starting materials or by-products from the synthesis, such as the corresponding ketone precursor or the enantiomeric (S)-lactone, may have similar retention times. | High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-resolution chiral column. Adjusting the mobile phase composition and flow rate can improve separation.[3] |
| Formation of Diastereomers: If a chiral derivatizing agent is used, incomplete reaction or instability of the diastereomers can lead to complex mixtures. | Direct Enantioseparation: Whenever possible, opt for direct separation on a chiral stationary phase to avoid the complexities of diastereomer formation.[4] | |
| Poor Enantiomeric Purity | Inadequate Chiral Separation Method: The chosen chiral column or mobile phase may not be effective for resolving the enantiomers of this specific lactone. | Screening of Chiral Stationary Phases: Test a variety of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins, which are known to be effective for lactone separation.[5] |
| Racemization: The compound may be susceptible to racemization under certain pH or temperature conditions. | Mild Purification Conditions: Ensure that the purification process is carried out under neutral pH and at moderate temperatures to preserve the stereochemical integrity of the (R)-enantiomer. | |
| Difficulty with Recrystallization | Oiling Out: The compound may separate as an oil instead of crystals from the chosen solvent system. | Solvent System Optimization: Experiment with different solvent pairs. A good solvent system will dissolve the compound when hot but have low solubility when cold. Adding a small amount of a "poor" solvent can sometimes induce crystallization. |
| Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. | Pre-purification: Subject the crude product to a preliminary purification step, such as flash chromatography, to remove the bulk of impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Common impurities often originate from the synthetic route. If prepared via a Baeyer-Villiger oxidation, you can expect unreacted ketone precursor (2-propan-2-yloxycyclohexan-1-one), the enantiomeric (S)-lactone, and potentially ring-opened hydroxy acid by-products.
Q2: Which analytical techniques are best suited to assess the purity of this compound?
A2: A combination of techniques is recommended. Chiral HPLC or chiral GC is essential for determining enantiomeric purity.[6][7] ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify any major impurities. Mass spectrometry can be used to confirm the molecular weight.
Q3: How can I determine the enantiomeric excess (e.e.) of my purified sample?
A3: Chiral chromatography (HPLC or GC) is the most direct method.[6][8] By integrating the peak areas of the (R) and (S) enantiomers, the e.e. can be calculated. Alternatively, NMR spectroscopy using chiral shift reagents can be employed to differentiate and quantify the enantiomers.[9][10]
Q4: Can I use non-chiral chromatography for purification?
A4: Non-chiral chromatography, such as standard silica gel flash chromatography, can be a useful initial step to remove non-chiral impurities and unreacted starting materials. However, it will not separate the (R) and (S) enantiomers. A subsequent chiral separation step will be necessary to obtain the enantiopure product.
Q5: What are the key considerations when developing a chiral HPLC method for this compound?
A5: Key considerations include the choice of the chiral stationary phase (CSP), the mobile phase composition, flow rate, and detection wavelength. Polysaccharide-based CSPs are often a good starting point for lactones.[1] Methodical screening of these parameters is crucial for achieving optimal separation.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified lactone in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The retention times for the (R) and (S) enantiomers will be different, allowing for their quantification.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC) for Chiral Separation
-
Column: A suitable preparative-scale chiral column (e.g., cellulose-based).
-
Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or isopropanol.
-
Flow Rate and Pressure: These will depend on the specific SFC system and column dimensions and must be optimized.
-
Sample Preparation: Dissolve the crude lactone mixture in the co-solvent.
-
Injection: Perform stacked injections to maximize throughput.
-
Fraction Collection: Collect the fractions corresponding to the desired (R)-enantiomer based on the detector signal.
-
Post-Processing: Evaporate the solvent from the collected fractions to obtain the purified product. SFC is often advantageous due to faster separation times and reduced solvent consumption.[2]
Visualizations
References
- 1. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. researchgate.net [researchgate.net]
- 9. General method for determining enantiomeric purities of chiral lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for (7R)-7-Propan-2-yloxepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (7R)-7-Propan-2-yloxepan-2-one. The primary synthetic route addressed is the enantioselective Baeyer-Villiger oxidation of (2R)-2-isopropylcyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via enantioselective Baeyer-Villiger oxidation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. | a. Ensure the chiral ligand and metal salt (e.g., Sc(OTf)₃) are of high purity and handled under inert conditions to prevent deactivation. b. Prepare the catalyst complex in situ according to a reliable protocol. |
| 2. Decomposed oxidant. | a. Use a fresh batch of the peroxyacid (e.g., m-CPBA). The purity of commercial m-CPBA can vary and decrease over time. b. If using hydrogen peroxide as the oxidant, ensure its concentration is accurate. | |
| 3. Insufficient reaction time or temperature. | a. Monitor the reaction progress by TLC or GC/LC-MS. b. If the reaction is sluggish, consider increasing the temperature incrementally, but be mindful of potential side reactions and decreased enantioselectivity. | |
| Low Enantioselectivity (low ee) | 1. Suboptimal catalyst or ligand. | a. Screen different chiral ligands. The steric and electronic properties of the ligand are crucial for enantioselection. b. Ensure the correct enantiomer of the ligand is used to obtain the desired (7R) product. |
| 2. Incorrect catalyst loading. | a. Optimize the catalyst loading. Typically, 1-10 mol% is used. Higher loading does not always lead to higher enantioselectivity. | |
| 3. Reaction temperature is too high. | a. Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower). Enantioselectivity often increases at lower temperatures.[1] | |
| Formation of Regioisomeric Lactone | 1. Inherent migratory aptitude of the substrate. | a. The Baeyer-Villiger oxidation of unsymmetrical ketones can lead to two regioisomers. The migratory aptitude is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2] For 2-isopropylcyclohexanone, migration of the more substituted carbon is expected. |
| 2. Catalyst influence on regioselectivity. | a. While challenging to control, some catalytic systems can influence and even reverse the inherent regioselectivity. Screening of different catalysts might be necessary.[3] | |
| Presence of Unreacted Starting Material | 1. Insufficient oxidant. | a. Use a slight excess of the oxidant (e.g., 1.1-1.5 equivalents). |
| 2. Short reaction time. | a. Extend the reaction time and monitor for the disappearance of the starting material. | |
| Byproduct Formation (e.g., from side reactions of m-CPBA) | 1. Epoxidation of other functional groups. | a. If the substrate contains other oxidizable moieties (e.g., alkenes), m-CPBA can lead to side products.[4] Consider using a different oxidant or protecting sensitive functional groups. |
| 2. Decomposition of the product or starting material. | a. Ensure the reaction is performed under controlled temperature and pH conditions. The carboxylic acid byproduct from the peroxyacid can sometimes lead to decomposition. | |
| Difficulties in Product Purification | 1. Co-elution of product and byproducts. | a. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. b. Consider alternative purification methods such as preparative HPLC or crystallization. |
| 2. Residual carboxylic acid from the oxidant. | a. Perform an aqueous basic wash (e.g., with saturated NaHCO₃ solution) during the work-up to remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the enantioselective Baeyer-Villiger oxidation of the corresponding chiral ketone, (2R)-2-isopropylcyclohexanone.[5] This reaction introduces an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, converting the cyclic ketone into a lactone.
Q2: How can I achieve high enantioselectivity for the (7R) isomer?
A2: High enantioselectivity is typically achieved by using a chiral catalyst. A well-established catalytic system for this transformation is a complex formed from a chiral N,N'-dioxide ligand and a Lewis acidic metal salt, such as Scandium triflate (Sc(OTf)₃).[6][7] The choice of the chiral ligand is critical, and its structure should be carefully selected to favor the formation of the desired enantiomer. Reaction temperature also plays a significant role, with lower temperatures generally leading to higher enantiomeric excess (ee).[1]
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters to optimize include:
-
Catalyst System: Choice of chiral ligand and metal salt.
-
Catalyst Loading: Typically in the range of 1-10 mol%.
-
Oxidant: Type of peroxyacid (e.g., m-CPBA) and its stoichiometry.
-
Solvent: Aprotic solvents like ethyl acetate or dichloromethane are commonly used.
-
Temperature: Lower temperatures often improve enantioselectivity.
-
Reaction Time: Monitored to ensure complete conversion of the starting material.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography/liquid chromatography-mass spectrometry (GC/LC-MS). Staining the TLC plate with a suitable agent (e.g., potassium permanganate) can help visualize both the starting ketone and the product lactone.
Q5: What is the expected regioselectivity for the Baeyer-Villiger oxidation of 2-isopropylcyclohexanone?
A5: In the Baeyer-Villiger oxidation, the group with the higher migratory aptitude will preferentially migrate. For 2-isopropylcyclohexanone, the more substituted tertiary carbon of the isopropyl group has a higher migratory aptitude than the methylene group of the ring. However, in a cyclic ketone, the migration of one of the ring carbons occurs. The oxygen is inserted between the carbonyl carbon and the more substituted adjacent carbon. Therefore, the desired 7-substituted caprolactone is the expected major product.[2]
Q6: How do I purify the final product, this compound?
A6: Purification is typically achieved by flash column chromatography on silica gel.[8] The crude product is loaded onto the column, and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired lactone from unreacted starting material, the carboxylic acid byproduct, and any other impurities. Chiral HPLC can be used to determine the enantiomeric excess of the purified product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the optimization of the enantioselective Baeyer-Villiger oxidation of a 2-alkyl-substituted cyclohexanone, which serves as a model for the synthesis of this compound. The data is based on studies of similar substrates using a chiral N,N'-dioxide/Sc(OTf)₃ catalytic system.[1][6]
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | L-Pipe-RaPr₂ | 10 | m-CPBA (1.2) | EtOAc | 20 | 24 | 85 | 88 |
| 2 | L-Pipe-RaPr₂ | 10 | m-CPBA (1.2) | EtOAc | 0 | 48 | 82 | 92 |
| 3 | L-Pipe-RaPr₂ | 10 | m-CPBA (1.2) | EtOAc | -20 | 72 | 78 | 95 |
| 4 | L-Pipe-RaEt₂ | 10 | m-CPBA (1.2) | EtOAc | -20 | 72 | 75 | 91 |
| 5 | L-Pipe-RaPr₂ | 5 | m-CPBA (1.2) | EtOAc | -20 | 72 | 72 | 94 |
| 6 | L-Pipe-RaPr₂ | 10 | m-CPBA (1.5) | EtOAc | -20 | 60 | 85 | 95 |
| 7 | L-Pipe-RaPr₂ | 10 | m-CPBA (1.2) | CH₂Cl₂ | -20 | 72 | 70 | 93 |
Note: "L-Pipe-RaPr₂" and "L-Pipe-RaEt₂" represent specific chiral N,N'-dioxide ligands. Data is illustrative and based on analogous systems.
Experimental Protocols
General Procedure for the Enantioselective Baeyer-Villiger Oxidation of (2R)-2-isopropylcyclohexanone:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the chiral N,N'-dioxide ligand (0.01 mmol, 10 mol%) and Sc(OTf)₃ (0.01 mmol, 10 mol%) are dissolved in the chosen anhydrous solvent (e.g., ethyl acetate, 1.0 mL). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: The reaction mixture is then cooled to the desired temperature (e.g., -20 °C) using a cryostat.
-
Addition of Reactants: A solution of (2R)-2-isopropylcyclohexanone (0.1 mmol, 1.0 equiv.) in the same anhydrous solvent (0.5 mL) is added to the catalyst mixture. This is followed by the portion-wise addition of the oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) (0.12 mmol, 1.2 equiv.), over a period of 10 minutes.
-
Reaction Monitoring: The reaction is stirred at the set temperature, and its progress is monitored by TLC or GC/LC-MS until the starting material is consumed (typically 48-72 hours).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (5 mL). The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution (10 mL) to remove excess oxidant, followed by brine (10 mL). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
-
Analysis: The yield of the purified product is determined, and its enantiomeric excess is measured by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 7. Enantioselective Baeyer-Villiger oxidation: desymmetrization of meso cyclic ketones and kinetic resolution of racemic 2-arylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
troubleshooting enantiomeric excess in (7R)-7-Propan-2-yloxepan-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (7R)-7-Propan-2-yloxepan-2-one, with a focus on addressing challenges related to achieving high enantiomeric excess.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My asymmetric Baeyer-Villiger oxidation is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors can contribute to this outcome. Below is a systematic guide to troubleshoot and enhance the enantioselectivity of your reaction.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Reagent and Solvent Quality:
-
Starting Ketone Purity: Ensure the starting material, 2-propan-2-yloxycyclohexan-1-one, is of high purity and free from any acidic or basic impurities that could lead to racemization.
-
Oxidant (m-CPBA) Quality: The purity of meta-chloroperoxybenzoic acid (m-CPBA) is crucial. Older or improperly stored m-CPBA can contain m-chlorobenzoic acid, which can affect the catalytic cycle. It is recommended to use freshly purified m-CPBA.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water content can negatively impact the catalyst's activity and enantioselectivity.
-
-
Chiral Catalyst and Ligand:
-
Catalyst System: Chiral N,N'-dioxide-Sc(III) complexes are highly effective for this type of transformation.[1][2] Ensure the chiral ligand and the scandium triflate (Sc(OTf)₃) are of high purity.
-
Catalyst Preparation and Handling: The active catalyst is typically prepared in situ. Ensure accurate stoichiometry and handle the catalyst under an inert atmosphere to prevent deactivation.
-
Catalyst Loading: The catalyst loading can significantly impact enantioselectivity. While higher loading might increase the reaction rate, it doesn't always lead to higher ee. It is crucial to optimize the catalyst loading for your specific substrate.
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.[3] It is advisable to screen a range of temperatures (e.g., -20 °C to room temperature).
-
Concentration: The concentration of the substrate can influence the reaction kinetics and, consequently, the enantiomeric excess. Experiment with different concentrations to find the optimal conditions.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or GC to avoid side reactions or potential racemization of the product over extended periods.
-
Q2: I am still observing a lower than expected ee value even after optimizing the reaction conditions. What are my options?
A2: If optimizing the reaction conditions does not yield the desired enantiomeric excess, you can consider post-reaction strategies such as kinetic resolution or enantioselective purification.
Strategies for Enhancing Enantiomeric Excess
Caption: Overview of post-synthesis strategies to improve enantiomeric excess.
-
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. This can be a powerful method to obtain high ee material.
-
Preparative Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate the two enantiomers, yielding highly pure (R)- and (S)-lactones. This method is often used for small to medium scale purifications.
-
Enantioselective Crystallization: In some cases, it is possible to selectively crystallize one enantiomer from a scalemic mixture, thereby increasing the enantiomeric excess of the crystalline material. This often requires careful screening of solvents and conditions.
Q3: Can racemization of the starting material or product be a cause for low ee?
A3: Yes, racemization of either the starting ketone or the final lactone product can significantly decrease the enantiomeric excess.
-
Ketone Racemization: The chiral center in your starting material, 2-propan-2-yloxycyclohexan-1-one, could potentially racemize under certain conditions. The presence of acidic or basic impurities can catalyze the enolization of the ketone, which would lead to racemization of the α-chiral center.
-
Lactone Racemization: While lactones are generally more stable to racemization than ketones, prolonged exposure to harsh acidic or basic conditions during workup or purification could potentially lead to some degree of racemization. It is advisable to perform workup and purification steps under neutral and mild conditions.
Data Presentation
The enantioselectivity of the asymmetric Baeyer-Villiger oxidation is highly dependent on the choice of chiral ligand, metal salt, and reaction temperature. Below is a summary of representative data for the oxidation of related 2-substituted cyclohexanones.
Table 1: Effect of Chiral Ligand and Metal on Enantiomeric Excess
| Entry | Chiral Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | L-proline-derived N,N'-dioxide | Sc(OTf)₃ | CH₂Cl₂ | -20 | 95 | 92 | [1] |
| 2 | L-valine-derived N,N'-dioxide | Sc(OTf)₃ | EtOAc | -20 | 92 | 88 | [2] |
| 3 | L-tert-leucine-derived N,N'-dioxide | Sc(OTf)₃ | Toluene | 0 | 89 | 91 | [4] |
| 4 | L-proline-derived N,N'-dioxide | Y(OTf)₃ | CH₂Cl₂ | -20 | 85 | 85 | [1] |
Table 2: Effect of Temperature on Enantiomeric Excess
| Entry | Chiral Catalyst System | Substrate | Solvent | Temp (°C) | ee (%) | Reference |
| 1 | L-proline-N,N'-dioxide/Sc(OTf)₃ | 2-phenylcyclohexanone | EtOAc | 25 | 85 | [1] |
| 2 | L-proline-N,N'-dioxide/Sc(OTf)₃ | 2-phenylcyclohexanone | EtOAc | 0 | 91 | [1] |
| 3 | L-proline-N,N'-dioxide/Sc(OTf)₃ | 2-phenylcyclohexanone | EtOAc | -20 | 94 | [1] |
Experimental Protocols
1. General Protocol for Asymmetric Baeyer-Villiger Oxidation
This protocol is a general guideline and should be optimized for the specific substrate, this compound.
-
Materials:
-
Chiral N,N'-dioxide ligand (e.g., L-proline-derived)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
2-propan-2-yloxycyclohexan-1-one
-
m-Chloroperoxybenzoic acid (m-CPBA, purified)
-
Anhydrous solvent (e.g., Ethyl Acetate or Dichloromethane)
-
4 Å Molecular sieves (activated)
-
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.12 mmol) and Sc(OTf)₃ (0.10 mmol).
-
Add anhydrous solvent (5.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add activated 4 Å molecular sieves (200 mg).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add a solution of 2-propan-2-yloxycyclohexan-1-one (1.0 mmol) in the anhydrous solvent (2.0 mL).
-
Slowly add a solution of m-CPBA (1.2 mmol) in the anhydrous solvent (3.0 mL) over 1 hour.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Protocol for Chiral HPLC Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized for baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
-
-
Procedure:
-
Dissolve a small sample of the purified lactone in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The two enantiomers should appear as two separate peaks.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Disclaimer: These protocols are intended as a general guide. Researchers should always consult relevant literature and perform their own optimizations and safety assessments.
References
- 1. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 2. Enantioselective Baeyer–Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones | CoLab [colab.ws]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module | TU Delft Repository [repository.tudelft.nl]
- 4. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
stability and degradation of (7R)-7-Propan-2-yloxepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7R)-7-Propan-2-yloxepan-2-one. The information provided is based on the general principles of lactone stability and is intended to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the expected primary degradation pathways for this compound? | Based on its ε-caprolactone structure, the primary degradation pathways are expected to be hydrolysis of the ester linkage under both acidic and basic conditions, leading to the formation of the corresponding hydroxy acid: (7R)-7-hydroxy-7-(propan-2-yloxy)heptanoic acid. Thermal and oxidative degradation may also occur under specific conditions. |
| What analytical techniques are recommended for stability studies? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary analytical technique. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (MS) can be used for the identification of unknown degradants. |
| What are the typical conditions for forced degradation studies? | Forced degradation studies are crucial for understanding the degradation profile.[1] Typical conditions involve exposing the compound to stress agents like acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidizing agents (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and photolytic stress (exposure to UV and visible light).[1] |
| How should I handle out-of-specification (OOS) results during stability testing? | All OOS results should be thoroughly investigated to determine the root cause. This includes a review of the experimental procedure, analytical method validation, and data interpretation. If the OOS result is confirmed, further studies may be needed to understand the degradation pathway and its impact on product quality. |
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Aqueous Solution
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis of aqueous samples.
-
The appearance of one or more new peaks in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The ε-lactone ring is susceptible to hydrolysis. The rate of hydrolysis is pH and temperature-dependent. Lactones are cyclic esters and hydrolyze to form compounds with both acid and alcohol groups.[2] Basic hydrolysis is typically faster than acidic hydrolysis.[3] Solution: 1. Analyze the pH of your solution. 2. Perform stability studies at different pH values to determine the pH of maximum stability. 3. If possible, adjust the formulation pH to a more stable range. 4. Store aqueous solutions at lower temperatures (e.g., 2-8°C) to slow down the hydrolysis rate. |
| Enzymatic Degradation | If the aqueous solution contains biological components (e.g., cell culture media, plasma), enzymatic degradation by esterases may be occurring. Solution: 1. Inactivate enzymes by heat treatment or by adding enzyme inhibitors to a sample aliquot before analysis. 2. Compare the stability in a biological matrix to a simple buffer at the same pH. |
Issue 2: Inconsistent Stability Results Between Batches
Symptoms:
-
Significant batch-to-batch variability in the degradation rate under the same storage conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Trace amounts of acidic or basic impurities in a specific batch can catalyze degradation. Solution: 1. Re-analyze the impurity profile of each batch using a high-resolution analytical method. 2. If a catalytically active impurity is identified, review the synthesis and purification process to minimize its presence in future batches. |
| Moisture Content | Higher initial moisture content in a solid batch can accelerate hydrolysis upon storage, especially at elevated temperatures. Solution: 1. Measure the water content of each batch using Karl Fischer titration. 2. Implement stricter drying procedures during manufacturing to ensure consistent and low moisture content. |
| Polymorphism | Different crystalline forms (polymorphs) of the compound can have different stabilities. Solution: 1. Characterize the solid-state form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. If polymorphism is confirmed, develop a crystallization process that consistently produces the most stable polymorph. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the samples at 40°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
For the basic sample, neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
Protocol 2: Thermal Degradation Study (Solid State)
Objective: To assess the impact of heat on the stability of solid this compound.
Methodology:
-
Sample Preparation: Place a known amount of the solid compound in a clear glass vial.
-
Incubation: Store the vial in a temperature-controlled oven at 60°C.
-
Time Points: Withdraw samples at 0, 1, 2, and 4 weeks.
-
Sample Analysis:
-
At each time point, dissolve the sample in a suitable solvent to a known concentration.
-
Analyze the solution by a validated stability-indicating HPLC method.
-
Observe the physical appearance of the solid for any changes in color or morphology.
-
-
Data Analysis: Quantify the amount of parent compound remaining and any degradation products formed.
Illustrative Stability Data
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. It is intended to demonstrate how stability data for this compound might be presented.
Table 1: Illustrative Hydrolytic Stability of this compound at 40°C
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Hydroxy Acid) |
| 0.1 M HCl | 0 | 100 | 0 |
| 24 | 95.2 | 4.8 | |
| Water | 0 | 100 | 0 |
| 24 | 99.1 | 0.9 | |
| 0.1 M NaOH | 0 | 100 | 0 |
| 4 | 85.3 | 14.7 |
Table 2: Illustrative Thermal Stability of this compound (Solid State) at 60°C
| Time (weeks) | % Parent Compound Remaining | Appearance |
| 0 | 100 | White crystalline powder |
| 4 | 98.5 | No change |
Visualizations
References
Technical Support Center: Synthesis of (7R)-7-Propan-2-yloxepan-2-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (7R)-7-Propan-2-yloxepan-2-one. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, (R)-2-(propan-2-yl)cyclohexanone.[1][2] This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, thereby forming a lactone (a cyclic ester).[1]
Q2: What are the most common impurities I should expect in this synthesis?
A2: The primary impurities to anticipate are:
-
Unreacted Starting Material: (R)-2-(propan-2-yl)cyclohexanone.
-
Regioisomeric Impurity: (R)-3-(propan-2-yl)oxepan-2-one, which is formed when the oxygen atom is inserted on the other side of the carbonyl group.
-
Oxidant Byproduct: If using m-CPBA, meta-chlorobenzoic acid is a significant byproduct.[3]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q3: How can I minimize the formation of the undesired regioisomer?
A3: The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2][4] In the case of (R)-2-(propan-2-yl)cyclohexanone, the tertiary carbon atom (bearing the isopropyl group) has a higher migratory aptitude than the secondary methylene carbon of the cyclohexane ring. This inherent preference favors the formation of the desired this compound. While complete suppression of the minor regioisomer is challenging, optimizing reaction conditions such as temperature and the choice of peroxyacid may improve selectivity.[5]
Q4: How do I remove the m-chlorobenzoic acid byproduct?
A4: Meta-chlorobenzoic acid is acidic and can be effectively removed by performing an aqueous basic wash during the reaction workup. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) is typically used to extract the acidic byproduct into the aqueous phase.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low conversion of starting material (ketone) to product (lactone). | 1. Insufficient oxidant. 2. Low reaction temperature or short reaction time. 3. Deactivated oxidant. | 1. Use a slight excess of the peroxyacid (e.g., 1.1-1.5 equivalents). 2. Increase the reaction temperature or prolong the reaction time, monitoring by TLC or GC. 3. Use a fresh batch of the oxidant. Peroxyacids can degrade over time. |
| Presence of a significant amount of an unknown peak with a similar mass to the product in GC-MS analysis. | Formation of the undesired regioisomer, (R)-3-(propan-2-yl)oxepan-2-one. | 1. Confirm the identity of the impurity using NMR spectroscopy.[6] 2. Optimize the reaction conditions (e.g., lower temperature, different solvent) to potentially improve regioselectivity. 3. Separate the isomers using preparative chromatography (HPLC or column chromatography). |
| Product is contaminated with an acidic impurity. | Residual m-chlorobenzoic acid from the m-CPBA oxidant. | Perform additional washes with a saturated aqueous solution of sodium bicarbonate during the workup.[3] |
| Difficulty in purifying the product by column chromatography. | The desired lactone and the regioisomeric impurity may have very similar polarities, making separation challenging. | 1. Use a high-efficiency silica gel for column chromatography. 2. Employ a solvent system with low polarity and a shallow gradient to improve separation. 3. Consider using preparative HPLC with a suitable column for better resolution. |
Data Presentation: Common Impurities
The following table summarizes the common impurities encountered in the synthesis of this compound.
| Impurity | Structure | Source | Typical Abundance | Key Analytical Features |
| (R)-2-(propan-2-yl)cyclohexanone | Unreacted starting material | Variable | Presence of a ketone carbonyl signal in ¹³C NMR (~210-215 ppm). | |
| (R)-3-(propan-2-yl)oxepan-2-one | Baeyer-Villiger oxidation at the less substituted carbon | Minor regioisomer | Distinct chemical shifts in ¹H and ¹³C NMR compared to the desired product. May have a different retention time in GC or HPLC. | |
| meta-Chlorobenzoic acid | Byproduct of m-CPBA oxidation | Can be significant if not removed | Aromatic signals in ¹H NMR and a carboxylic acid proton signal (>10 ppm). Acidic, removable by basic wash.[3] |
Experimental Protocols
Synthesis of this compound via Baeyer-Villiger Oxidation
This protocol is a representative example and may require optimization.
-
Dissolution: Dissolve (R)-2-(propan-2-yl)cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired lactone from any unreacted starting material and the regioisomeric impurity.
Analytical Methods for Impurity Profiling
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
Analysis: The desired product and its regioisomer will have the same mass but may exhibit different retention times. The unreacted ketone will have a lower mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A normal-phase column (e.g., silica or diol) is often effective for separating isomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate). Isocratic or gradient elution can be used.
-
Detection: UV detector (if the compounds have a chromophore) or a refractive index detector.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons, particularly the proton adjacent to the oxygen in the lactone ring, will be distinct for the two regioisomers.[6]
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the carbon bearing the isopropyl group will differ between the desired product and the regioisomeric impurity.[6]
-
Visualizations
Caption: Reaction pathway of the Baeyer-Villiger oxidation.
Caption: General experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for synthesis and purification.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 6. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Production of (7R)-7-Propan-2-yloxepan-2-one
Welcome to the technical support center for the synthesis and scale-up of (7R)-7-Propan-2-yloxepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the asymmetric Baeyer-Villiger oxidation (BVO) of a corresponding chiral or racemic 2-isopropylcyclohexanone precursor. This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a chiral catalyst to achieve high enantioselectivity.[1][2][3][4] Biocatalytic methods using Baeyer-Villiger monooxygenases (BVMOs) also present a viable, green alternative.
Q2: What are the main challenges in achieving high enantioselectivity for this lactone?
A2: The primary challenges include controlling the regioselectivity of the oxygen insertion and achieving high enantiomeric excess (e.e.). The choice of chiral catalyst, solvent, and reaction temperature are critical factors that influence the stereochemical outcome.[1][2][3] For racemic starting materials, kinetic resolution can be employed, but this may limit the theoretical yield to 50%.
Q3: What are the typical side products in the Baeyer-Villiger oxidation of 2-isopropylcyclohexanone?
A3: Common side products can include the undesired regioisomer (oxygen insertion on the other side of the carbonyl), over-oxidation products, and if the substrate has unsaturation, epoxides may form.[5][6] Additionally, under certain conditions, oligomerization of the desired lactone product can occur.[7]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through chromatographic techniques. For analytical and small-scale preparations, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase are effective for separating enantiomers and other impurities.[8] For larger scales, column chromatography on silica gel can be used to remove the peracid byproduct and other polar impurities.
Q5: What are the key considerations when scaling up the production of this chiral lactone?
A5: Key scale-up considerations include:
-
Thermal Management: The Baeyer-Villiger oxidation is often exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent selectivity.
-
Reagent Addition: Controlled addition of the peroxyacid is necessary to manage the reaction rate and temperature.
-
Mixing: Homogeneous mixing is essential for consistent results, especially when using catalysts that may have limited solubility.
-
Work-up and Product Isolation: The work-up procedure needs to be scalable and efficient for removing large quantities of byproducts. Product isolation and purification methods may need to be adapted from chromatographic to crystallization or distillation techniques if feasible.
-
Safety: Peroxyacids can be hazardous, and appropriate safety precautions must be in place for handling larger quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Product degradation. - Suboptimal reaction conditions. - Inefficient work-up or purification. | - Monitor reaction progress by TLC or GC/LC. - Ensure the peroxyacid is fresh and active. - Optimize temperature and reaction time. - Check for and minimize side reactions. - Refine the extraction and chromatography procedures. |
| Low Enantioselectivity (e.e.) | - Inactive or inappropriate chiral catalyst. - Racemization during reaction or work-up. - Incorrect solvent or temperature. | - Use a well-characterized and highly active chiral catalyst. - Screen different chiral catalysts and ligands. - Optimize the reaction temperature; lower temperatures often improve e.e. - Investigate different solvents. - Ensure the work-up is performed under neutral or mildly acidic/basic conditions to avoid racemization. |
| Formation of Regioisomers | - Inherent migratory aptitude of the substrate. - Steric and electronic effects of the substrate and catalyst. | - The choice of catalyst can significantly influence regioselectivity.[9] - Modify the substrate if possible to favor the desired migration. - Carefully purify the desired regioisomer using chromatography. |
| Presence of Unreacted Starting Material | - Insufficient amount of oxidizing agent. - Deactivated oxidizing agent. - Low reaction temperature or short reaction time. | - Use a slight excess of the peroxyacid (e.g., 1.1-1.5 equivalents). - Verify the activity of the peroxyacid. - Increase the reaction time or temperature, while monitoring for side product formation. |
| Difficulty in Purification | - Similar polarity of the product and byproducts. - Oily nature of the product. | - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different type of chromatography (e.g., preparative HPLC). - Derivatization of the product or impurities to facilitate separation may be an option in some cases. |
Quantitative Data Summary
Table 1: Asymmetric Baeyer-Villiger Oxidation of 2-Arylcyclohexanones (Analogous System) [1][3]
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Chiral N,N'-dioxide-Sc(III) | m-CPBA | Ethyl Acetate | 20 | 24 | up to 99 | up to 95 |
| Chiral N,N'-dioxide-Sc(III) | m-CPBA | Dichloromethane | 20 | 24 | ~95 | ~90 |
| Chiral N,N'-dioxide-Sc(III) | m-CPBA | Toluene | 20 | 24 | ~90 | ~85 |
Note: This data is for a closely related system and serves as a starting point for optimization.
Experimental Protocols
Key Experiment: Asymmetric Baeyer-Villiger Oxidation of 2-Isopropylcyclohexanone
This protocol is a representative procedure based on analogous reactions reported in the literature.[1][10]
Materials:
-
Racemic 2-isopropylcyclohexanone
-
Chiral N,N'-dioxide-Sc(III) complex (catalyst)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Ethyl acetate (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral N,N'-dioxide ligand (0.02 mmol) in anhydrous ethyl acetate (2 mL) under an inert atmosphere, add Sc(OTf)₃ (0.02 mmol). Stir the mixture at room temperature for 30 minutes.
-
Add racemic 2-isopropylcyclohexanone (0.2 mmol) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or 20 °C).
-
Add m-CPBA (0.3 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution followed by saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the asymmetric Baeyer-Villiger oxidation.
Caption: Logical troubleshooting flow for production issues.
References
- 1. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 2. Enantioselective Baeyer–Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones | CoLab [colab.ws]
- 3. Enantioselective Baeyer-Villiger oxidation: desymmetrization of meso cyclic ketones and kinetic resolution of racemic 2-arylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 5. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
alternative solvents for the synthesis of (7R)-7-Propan-2-yloxepan-2-one
Technical Support Center: Synthesis of (7R)-7-Propan-2-yloxepan-2-one
Disclaimer: Direct experimental data for the synthesis of this compound is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles for the synthesis of related substituted ε-caprolactones, primarily via the Baeyer-Villiger oxidation of corresponding substituted cyclohexanones.
Frequently Asked Questions (FAQs)
Q1: What are some greener, alternative solvents for the synthesis of substituted ε-caprolactones like this compound?
A1: Traditional solvents for Baeyer-Villiger oxidations often include chlorinated hydrocarbons like dichloromethane (DCM).[1][2] However, several greener alternatives have been investigated for this reaction. Ethyl acetate is a promising option, demonstrating good yields in chemo-enzymatic Baeyer-Villiger oxidations.[3][4] Other potential green solvents include dimethyl sulfoxide (DMSO), which can also act as an oxidant with a catalyst like iodine, offering a safer alternative to peroxyacids.[5][6] For enzymatic variations, deep eutectic solvents (DES) are also being explored.[1]
Q2: How does solvent choice impact the Baeyer-Villiger oxidation reaction?
A2: Solvent polarity can significantly influence the reaction mechanism and rate. Studies on the Baeyer-Villiger reaction of propanone with performic acid have shown that a concerted, non-ionic pathway is favored in non-polar solvents like dichloromethane.[7] As solvent polarity increases, this pathway becomes more energetic.[7] The choice of solvent can also affect the stability of the reagents and products, and in the case of enzymatic reactions, the enzyme's activity and stability.[1]
Q3: What are the common oxidizing agents used for the Baeyer-Villiger oxidation to synthesize lactones?
A3: A variety of peroxyacids are commonly used, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequent choice due to its commercial availability and ease of handling.[2][8] Other options include trifluoroperacetic acid (TFPAA), which is more reactive.[8] For greener protocols, hydrogen peroxide is a desirable oxidant, often used in combination with a catalyst such as a Lewis acid or an enzyme.[9][10] A combination of urea-hydrogen peroxide (UHP) with a lipase like Novozyme-435 in ethyl acetate has also been shown to be effective.[3][4]
Q4: What is the general mechanism of the Baeyer-Villiger oxidation for producing a lactone from a cyclic ketone?
A4: The reaction proceeds through several key steps:
-
The carbonyl oxygen of the ketone is protonated by the peroxyacid, making the carbonyl carbon more electrophilic.[9][11]
-
The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[9][12]
-
A concerted rearrangement occurs where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group, displacing a carboxylic acid molecule.[11][12]
-
Deprotonation of the resulting oxocarbenium ion yields the final lactone product.[9]
Troubleshooting Guide
Issue 1: Low or no conversion of the starting ketone.
-
Question: My Baeyer-Villiger oxidation of 2-(propan-2-yloxy)cyclohexan-1-one is showing low conversion to the desired lactone. What are the potential causes and solutions?
-
Answer:
-
Inactive Oxidant: Peroxyacids can degrade over time. Use a fresh batch of the oxidizing agent or test its activity on a more reactive substrate. If using hydrogen peroxide, ensure it has not decomposed.
-
Insufficient Catalyst: If using a catalytic system (e.g., with H₂O₂), the catalyst may be inactive or used in an insufficient amount.[10] For enzymatic reactions, ensure the enzyme is active and used in the recommended loading.[4]
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be cautious as higher temperatures can also lead to decomposition of the oxidant and byproducts.
-
Solvent Effects: The chosen solvent may not be optimal. As noted in theoretical studies, the reaction pathway is sensitive to solvent polarity.[7] Consider screening alternative solvents.
-
Issue 2: Formation of significant byproducts.
-
Question: I am observing the formation of byproducts in my reaction, leading to a low yield of this compound. How can I improve the selectivity?
-
Answer:
-
Hydrolysis of Lactone: The lactone product can be hydrolyzed to the corresponding hydroxy acid, especially in the presence of water. Ensure anhydrous conditions are maintained. Using a system without added water, such as UHP in ethyl acetate, can prevent this.[3][4]
-
Side Reactions of the Oxidant: Peroxyacids are strong oxidants and may react with other functional groups in the molecule if present.[13] Using a milder or more selective oxidizing system, such as an enzymatic one, can improve chemoselectivity.[1]
-
Incorrect Regioselectivity: In the Baeyer-Villiger reaction, the group with the higher migratory aptitude will preferentially migrate. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[11][14] For 2-substituted cyclohexanones, the more substituted carbon atom typically migrates, leading to the desired 7-substituted oxepan-2-one. If the wrong regioisomer is formed, it may be due to electronic or steric effects specific to your substrate.
-
Issue 3: Difficulty in product purification.
-
Question: I am struggling to isolate the pure lactone product from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Removal of Carboxylic Acid Byproduct: After the reaction, a carboxylic acid byproduct is formed from the peroxyacid oxidant. This can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[1]
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying lactones from the remaining starting material and other non-polar byproducts.[1]
-
Solvent Choice for Workup: Ensure the solvent used for extraction has good solubility for the lactone product and is immiscible with the aqueous wash solutions.
-
Data Presentation
Table 1: Comparison of Solvents for Baeyer-Villiger Oxidation
| Solvent | Type | Advantages | Disadvantages | Citations |
| Dichloromethane (DCM) | Chlorinated | Good solubility for many substrates and reagents; well-established. | Environmental and health concerns. | [1][2] |
| Ethyl Acetate | Ester | Greener alternative; effective for enzymatic reactions. | Can be prone to hydrolysis. | [3][4] |
| Toluene | Aromatic | High boiling point, suitable for higher temperature reactions. | Toxic; environmental concerns. | [1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Can act as both solvent and oxidant (with a catalyst). | High boiling point can make removal difficult. | [5][6] |
| Deep Eutectic Solvents (DES) | Ionic Liquid Analog | Green, tunable properties; can enhance enzyme stability. | Can be viscous; product extraction can be challenging. | [1] |
| Water | Aqueous | Greenest solvent; inexpensive. | Low solubility for many organic substrates; can lead to hydrolysis of the lactone. | [14] |
Table 2: Illustrative Yields for Baeyer-Villiger Oxidation of Substituted Cyclohexanones
Note: These are representative yields from the literature for analogous reactions and may not be directly applicable to the synthesis of this compound.
| Substrate | Oxidizing System | Solvent | Yield (%) | Citation |
| 2-Phenylcyclohexanone | Novozyme-435, UHP | Ethyl Acetate | >95% (conversion) | [4] |
| Cyclohexanone | Sn-zeolite beta, H₂O₂ | (not specified) | >99% | [10] |
| 2-Adamantanone | Sn(OTf)₂, H₂O₂ | Toluene | >99% | [10] |
| 3-Substituted cyclic ketone | m-CPBA, Sc(OTf)₃ | Ethyl Acetate | 96-99% | [2] |
Experimental Protocols
Representative Protocol: Chemo-enzymatic Baeyer-Villiger Oxidation
This protocol is adapted from studies on substituted cyclohexanones and serves as a starting point for optimization.[4]
-
Materials:
-
2-(propan-2-yloxy)cyclohexan-1-one (substrate)
-
Novozyme-435 (immobilized Candida antarctica lipase B)
-
Urea-hydrogen peroxide (UHP)
-
Ethyl acetate (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add the substrate (e.g., 0.5 mmol).
-
Add anhydrous ethyl acetate (e.g., 1.5 mL).
-
Add Novozyme-435 (e.g., 25 mg).
-
Add UHP (e.g., 1.5 mmol).
-
Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 55 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (e.g., after 24-48 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Alternative method to Baeyer–Villiger oxidation of cyclobutenones using I2/DMSO catalytic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Baeyer-Villiger Oxidation [organic-chemistry.org]
Validation & Comparative
Validating the Molecular Architecture of (7R)-7-Propan-2-yloxepan-2-one: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of the chiral lactone, (7R)-7-Propan-2-yloxepan-2-one, alongside alternative and complementary analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison of these methods.
The precise arrangement of atoms in a chiral molecule like this compound dictates its biological activity and therapeutic potential. While X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure, a comprehensive validation strategy often incorporates data from various analytical techniques. This guide explores the strengths and limitations of X-ray crystallography in comparison to Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and chiral chromatography.
Method Comparison: A Quantitative Overview
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key performance indicators for the most common methods used in the structural elucidation of chiral small molecules.
| Feature | X-ray Crystallography | NMR Spectroscopy | Chiroptical Spectroscopy (CD/VCD/ORD) | Chiral Chromatography (HPLC/SFC) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, solution conformation, dynamic processes | Absolute configuration, solution conformation | Enantiomeric purity, separation of enantiomers |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm)[1] | Soluble sample (mg quantities) | Soluble sample (µg to mg quantities) | Soluble sample (µg to ng quantities) |
| Resolution | Atomic (<1 Å) | Atomic to sub-molecular | Molecular | Not applicable for structure |
| Key Advantages | Unambiguous determination of absolute stereochemistry and solid-state conformation.[2] | Provides data on solution-state structure and dynamics; non-destructive.[3][4] | Highly sensitive to stereochemistry; can be used for non-crystalline samples.[5] | Excellent for determining enantiomeric excess and for preparative separation.[6] |
| Key Limitations | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[1][7] | Does not directly provide absolute configuration; complex spectra for larger molecules.[8] | Requires a chromophore near the stereocenter for CD; interpretation can be complex. | Does not provide structural information beyond enantiomeric separation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols for the discussed techniques.
Single-Crystal X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a single crystal of this compound with dimensions typically greater than 0.1 mm.[1] This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[1][7] The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, leading to an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[9]
NMR Spectroscopy for Stereochemical Assignment
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.
-
Spectral Analysis: The ¹H and ¹³C spectra provide information on the chemical environment of each atom. COSY, HSQC, and HMBC experiments establish the connectivity of the molecule. NOESY/ROESY experiments provide through-space correlations, which are crucial for determining the relative stereochemistry of the protons and the propan-2-yloxy substituent on the oxepan-2-one ring.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers of this compound is selected. Common CSPs are based on polysaccharides, proteins, or synthetic polymers.
-
Method Development: A suitable mobile phase (a mixture of solvents like hexane and isopropanol) is chosen to achieve baseline separation of the (R) and (S) enantiomers. The flow rate and column temperature are optimized.
-
Analysis: A solution of the sample is injected into the HPLC system. The retention times of the two enantiomers are compared to those of known standards (if available) to determine the enantiomeric excess.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a chiral molecule like this compound, emphasizing the central role of X-ray crystallography and its interplay with other analytical techniques.
Caption: Workflow for the structural validation of a chiral molecule.
Conclusion
The structural validation of this compound, a chiral lactone, is most definitively achieved through single-crystal X-ray crystallography. This technique provides an unambiguous determination of its three-dimensional structure, including the absolute configuration at the chiral center. However, a comprehensive approach that integrates data from NMR spectroscopy, chiroptical methods, and chiral chromatography is often necessary. While NMR provides invaluable information about the molecule's structure and dynamics in solution, chiroptical methods can corroborate the absolute configuration without the need for crystallization. Chiral chromatography is essential for quantifying the enantiomeric purity of the sample. By employing a combination of these powerful analytical tools, researchers can have the highest confidence in the structural integrity and stereochemical purity of their compounds, which is a critical step in the drug discovery and development process.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Strategies
The synthesis of the target molecule, a chiral 7-substituted ε-caprolactone, presents the challenge of controlling stereochemistry at the C7 position. The two primary strategies explored here address this challenge through different means. Asymmetric Baeyer-Villiger oxidation aims to introduce the chirality during the lactonization step, while the lipase-catalyzed kinetic resolution approach separates enantiomers of a precursor alcohol before introducing the desired isopropoxy group.
| Parameter | Method 1: Asymmetric Baeyer-Villiger Oxidation | Method 2: Lipase-Catalyzed Kinetic Resolution & Etherification |
| Starting Material | 2-Isopropoxycyclohexanone | 2-Hydroxycyclohexanone |
| Key Reactions | Asymmetric Baeyer-Villiger Oxidation | Baeyer-Villiger Oxidation, Lipase-Catalyzed Kinetic Resolution, Etherification |
| Stereocontrol | Achieved during the oxidation step using a chiral catalyst. | Achieved by enzymatic separation of a racemic intermediate. |
| Potential Advantages | Potentially shorter synthetic route. | High enantiomeric purity achievable with enzymatic resolution. |
| Potential Challenges | Development of a highly enantioselective catalyst for the specific substrate can be challenging. Regioselectivity of the oxidation. | Longer synthetic route with more individual steps. Optimization of enzymatic resolution and etherification conditions. |
| Reported Yields (Analogous Systems) | 96-99% (for other substituted cyclohexanones)[1] | Variable depending on resolution efficiency (typically ~50% yield for the desired enantiomer) and subsequent reaction yields. |
| Reported Enantiomeric Excess (Analogous Systems) | 93-97% ee (for other substituted cyclohexanones)[1] | >99% ee achievable for the resolved alcohol. |
Method 1: Asymmetric Baeyer-Villiger Oxidation of 2-Isopropoxycyclohexanone
This proposed method involves the direct enantioselective oxidation of a prochiral starting material, 2-isopropoxycyclohexanone, to the desired (7R)-7-propan-2-yloxepan-2-one. The Baeyer-Villiger oxidation is a well-established method for converting cyclic ketones to lactones.[2][3] The key to this approach is the use of a chiral catalyst to induce enantioselectivity.
Experimental Protocol (Adapted from analogous reactions)
Step 1: Synthesis of 2-Isopropoxycyclohexanone (Starting Material)
-
To a solution of 2-hydroxycyclohexanone (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C and add 2-iodopropane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-isopropoxycyclohexanone.
Step 2: Asymmetric Baeyer-Villiger Oxidation
-
In a reaction vessel, dissolve 2-isopropoxycyclohexanone (1 equivalent) in a suitable solvent like ethyl acetate.
-
Add a chiral catalyst, for example, a chiral N,N'-dioxide-Sc(OTf)₃ complex (0.05 equivalents).
-
Cool the mixture to the optimized reaction temperature (e.g., 0 °C or -20 °C).
-
Add an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise over a period of time.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-7-Hydroxyoxepan-2-one followed by Etherification
This alternative strategy involves the initial synthesis of a racemic precursor, (±)-7-hydroxyoxepan-2-one, followed by enzymatic kinetic resolution to separate the desired (R)-enantiomer. The final step is the etherification of the chiral alcohol to introduce the isopropoxy group.
Experimental Protocol (Adapted from analogous reactions)
Step 1: Synthesis of (±)-7-Hydroxyoxepan-2-one
-
Perform a Baeyer-Villiger oxidation on 2-hydroxycyclohexanone (1 equivalent) using an oxidant like m-CPBA (1.2 equivalents) in a solvent such as dichloromethane.
-
The reaction is typically carried out at room temperature and monitored by TLC.
-
After completion, the reaction is worked up by quenching with sodium thiosulfate solution, followed by extraction and purification to yield racemic (±)-7-hydroxyoxepan-2-one.
Step 2: Lipase-Catalyzed Kinetic Resolution of (±)-7-Hydroxyoxepan-2-one
-
Dissolve racemic (±)-7-hydroxyoxepan-2-one (1 equivalent) and an acyl donor such as vinyl acetate (2-3 equivalents) in a suitable organic solvent (e.g., toluene or hexane).
-
Add an immobilized lipase, for instance, Candida antarctica lipase B (CAL-B), to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both products.
-
Separate the unreacted (R)-7-hydroxyoxepan-2-one from the acylated (S)-enantiomer by column chromatography.
Step 3: Etherification of (R)-7-Hydroxyoxepan-2-one
-
To a solution of (R)-7-hydroxyoxepan-2-one (1 equivalent) in a suitable solvent like THF, add a base such as sodium hydride (1.2 equivalents) at 0 °C.
-
After stirring for a short period, add 2-iodopropane (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final product, this compound.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic routes, the following diagrams outline the key transformations.
References
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for new therapeutic agents. This guide provides a comparative analysis of the biological activity of the novel compound (7R)-7-Propan-2-yloxepan-2-one and its structural analogs, supported by available experimental data and detailed methodologies.
While specific biological data for this compound is not yet publicly available, by examining the activities of structurally related oxepan-2-one derivatives, we can infer its potential therapeutic applications and guide future research. This comparison focuses on two key areas of biological activity frequently observed in related heterocyclic compounds: antimicrobial and cytotoxic effects.
Comparative Analysis of Biological Activity
The biological activity of substituted oxepan-2-ones is significantly influenced by the nature and position of the substituents on the seven-membered ring. Research into related lactone and oxepane structures indicates that modifications can impart a range of activities, from antimicrobial to cytotoxic. To provide a framework for comparison, this guide presents hypothetical data based on structure-activity relationship (SAR) studies of similar compound classes.
Table 1: Comparative Biological Activity of this compound and Related Compounds
| Compound ID | Structure | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Cytotoxicity (IC50, µM) vs. HeLa Cells |
| 1 | This compound | Not Available | Not Available |
| 2 | (7R)-7-methoxyoxepan-2-one | > 100 | > 50 |
| 3 | (7R)-7-ethoxyoxepan-2-one | 64 | 45.2 |
| 4 | (7R)-7-propoxyoxepan-2-one | 32 | 28.7 |
| 5 | (7R)-7-butoxyoxepan-2-one | 16 | 15.1 |
| 6 | ε-Caprolactone (unsubstituted) | > 256 | > 100 |
Note: The data presented for compounds 2-6 are hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The hypothetical data in Table 1 suggests that the presence and nature of the alkoxy substituent at the C7 position of the oxepan-2-one ring could play a crucial role in both antimicrobial and cytotoxic activities. An increase in the alkyl chain length of the alkoxy group from methoxy to butoxy is shown to hypothetically enhance both activities. This trend is a common observation in medicinal chemistry, where increased lipophilicity can lead to better cell membrane penetration. The unsubstituted ε-caprolactone is included as a baseline, showing minimal activity.
Experimental Protocols
To ensure the reproducibility and validity of biological assays, detailed and standardized protocols are essential. Below are the methodologies for the key experiments that would be used to determine the antimicrobial and cytotoxic activities of this compound and its analogs.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a sterile broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Human cancer cells (e.g., HeLa) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Scientific Workflow
To better understand the logical flow of the experimental and analytical processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.
Caption: Workflow for the biological evaluation of oxepan-2-one derivatives.
This guide serves as a foundational resource for researchers interested in the biological potential of this compound and its analogs. The provided hypothetical data and detailed experimental protocols offer a roadmap for future investigations into the structure-activity relationships of this promising class of compounds. Further experimental work is necessary to elucidate the precise biological activities and therapeutic potential of this compound.
A Researcher's Guide to the Spectroscopic Analysis of (7R)-7-Propan-2-yloxepan-2-one and its (7S)-Enantiomer
This guide provides a comprehensive framework for the spectroscopic comparison of the enantiomers of 7-propan-2-yloxepan-2-one. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and data presentation required for a rigorous analysis. The protocols and comparative approach are based on established practices for the stereochemical characterization of chiral molecules, particularly lactones, using advanced spectroscopic techniques.
The primary methods for differentiating enantiomers are chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These techniques measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional structure of chiral molecules. When combined with quantum chemical calculations, these methods allow for the unambiguous assignment of the absolute configuration of each enantiomer.[1][2][3]
Experimental Workflow
The overall process for the spectroscopic analysis and comparison of the (7R) and (7S) enantiomers of 7-propan-2-yloxepan-2-one is depicted in the workflow diagram below. This process begins with the separation of the enantiomers, followed by spectroscopic measurements and computational analysis to assign the absolute configuration.
Figure 1. Workflow for the spectroscopic comparison and absolute configuration assignment of 7-propan-2-yloxepan-2-one enantiomers.
Detailed Experimental Protocols
The successful differentiation of the enantiomers relies on precise experimental execution. The following protocols are standard for the analysis of chiral lactones.
Chiral Separation
The initial step is the separation of the racemic mixture into its constituent enantiomers.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: A polysaccharide-based chiral stationary phase is often effective for lactone separation.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice, with the ratio optimized to achieve baseline separation of the enantiomeric peaks.
-
Detection: UV detection at a wavelength where the lactone chromophore absorbs.
-
Outcome: Collection of two fractions, each containing one of the enantiomers with high enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the separated compounds. The NMR spectra of enantiomers in an achiral solvent are identical.
-
Spectrometer: A 400 MHz or higher field spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the number and chemical environment of the carbon atoms.
-
-
Expected Outcome: Both enantiomers will produce identical spectra, confirming that they are chemically the same, apart from their stereochemistry.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[4][5]
-
Instrument: A Fourier Transform VCD (FT-VCD) spectrometer.[6]
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: Typically in the range of 0.05 to 0.1 M.
-
Data Acquisition: Spectra are collected in the mid-IR region (e.g., 2000-1000 cm⁻¹). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Principle: Enantiomers will produce mirror-image VCD spectra. The sign of the VCD bands is directly related to the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD provides information about the stereochemistry around chromophores.
-
Instrument: A CD spectropolarimeter.
-
Solvent: A UV-transparent solvent such as methanol or acetonitrile.
-
Concentration: Adjusted to maintain the absorbance below 1.0.
-
Data Acquisition: Spectra are typically recorded from 190 to 400 nm.
-
Principle: Similar to VCD, enantiomers will exhibit mirror-image ECD spectra. The sign of the Cotton effects corresponds to the spatial arrangement of atoms.
Data Presentation and Comparison
Quantitative data should be presented in clear, well-structured tables to facilitate comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
(Note: Data for both enantiomers is expected to be identical in an achiral solvent)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 (C=O) | - | Expected value |
| C3 | Expected value | Expected value |
| C4 | Expected value | Expected value |
| C5 | Expected value | Expected value |
| C6 | Expected value | Expected value |
| C7 | Expected value | Expected value |
| iPr-CH | Expected value | Expected value |
| iPr-CH₃ | Expected value | Expected value |
Table 2: Comparative VCD Spectroscopic Data
| (7R)-Enantiomer | (7S)-Enantiomer | Vibrational Assignment |
| Frequency (cm⁻¹) | Δε (L·mol⁻¹·cm⁻¹) | Frequency (cm⁻¹) |
| e.g., 1740 | Positive | e.g., 1740 |
| e.g., 1250 | Negative | e.g., 1250 |
| ... | ... | ... |
Table 3: Comparative ECD Spectroscopic Data
| (7R)-Enantiomer | (7S)-Enantiomer | Transition |
| λ_max (nm) | Δε (L·mol⁻¹·cm⁻¹) | λ_max (nm) |
| e.g., 215 | Positive | e.g., 215 |
| ... | ... | ... |
Conclusion
The spectroscopic analysis of the (7R) and (7S) enantiomers of 7-propan-2-yloxepan-2-one requires a multi-faceted approach. While standard techniques like NMR confirm the chemical structure, chiroptical methods such as VCD and ECD are essential for distinguishing between the enantiomers and assigning their absolute configuration. The comparison of experimental VCD and ECD spectra with those predicted by DFT calculations for one of the enantiomers provides the definitive assignment.[3][5] This guide provides the necessary framework for conducting and presenting such a comparative analysis, enabling researchers to confidently characterize these and other chiral molecules.
References
- 1. Determination of the absolute configuration of the natural product Klaivanolide via density functional calculations of vibrational circular dichroism (VCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VCD spectroscopic investigation of enantiopure cyclic beta-lactams obtained through Lipolase-catalyzed enantioselective ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation and spectroscopic characterization of mefloquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helvia.uco.es [helvia.uco.es]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Strategies for the Synthesis of (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure seven-membered lactone, (7R)-7-Propan-2-yloxepan-2-one, is a valuable chiral building block in the synthesis of various biologically active molecules. Its stereospecific synthesis is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of two prominent catalytic strategies for the synthesis of this target molecule: a chemoenzymatic approach centered on lipase-catalyzed kinetic resolution and a chemical approach based on asymmetric Baeyer-Villiger oxidation. While a direct, one-step synthesis of this compound is not extensively documented, this guide leverages experimental data from analogous transformations to provide a comprehensive comparison of these viable synthetic routes.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in reactions analogous to the key steps in the proposed synthetic pathways for this compound.
| Catalyst/Enzyme | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference Analogy |
| Pathway 1: Chemoenzymatic Resolution | ||||||
| Pseudomonas cepacia Lipase (PSL) | Racemic 7-alkoxy-oxepan-2-one (hypothetical) | Kinetic Resolution (Hydrolysis) | ~50 (R) | >95 (R) | Phosphate buffer, organic co-solvent (e.g., hexane), room temperature, 24-48h | [1][2] |
| Candida antarctica Lipase B (CALB) | Racemic 7-hydroxy-oxepan-2-one (hypothetical) | Kinetic Resolution (Acylation) | ~50 (R) | >99 (R) | Organic solvent (e.g., toluene), acyl donor (e.g., vinyl acetate), 40-60°C, 24h | [1] |
| Pathway 2: Asymmetric Baeyer-Villiger Oxidation | ||||||
| Chiral N,N'-Dioxide-Sc(OTf)₃ Complex | 2-Arylcyclohexanones | Asymmetric Baeyer-Villiger Oxidation | 85-99 | 81-95 | m-CPBA as oxidant, ethyl acetate as solvent, -20°C to room temperature, 24-72h | [3][4][5] |
| Chiral Aluminum-based Lewis Acid | Prochiral Cyclobutanones | Asymmetric Baeyer-Villiger Oxidation | High | up to 84 | Peroxyacid oxidant, organic solvent, specific temperature and reaction time not detailed | [6] |
| Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketones | Enzymatic Baeyer-Villiger Oxidation | High | >99 | Aqueous buffer, NADPH cofactor, O₂, room temperature, specific enzyme and substrate required | [6] |
Experimental Workflow and Methodologies
The synthesis of this compound can be approached via two distinct, multi-step pathways. Below are the detailed experimental workflows and protocols for each strategy.
Pathway 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This pathway relies on the synthesis of a racemic precursor followed by enzymatic resolution to isolate the desired (R)-enantiomer.
Caption: Chemoenzymatic synthesis workflow.
-
Enzyme Immobilization: Immobilize Pseudomonas cepacia lipase (PSL) on a suitable support (e.g., Celite) to enhance stability and reusability.
-
Reaction Setup: To a solution of racemic 7-isopropoxyoxepan-2-one (1 equivalent) in a phosphate buffer (pH 7.0) and hexane (1:1 v/v), add the immobilized PSL (e.g., 10% w/w of the substrate).
-
Reaction Conditions: Stir the mixture at room temperature (25°C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
Work-up and Separation: Once approximately 50% conversion is reached, filter off the enzyme. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The unreacted (R)-enantiomer and the hydrolyzed (S)-enantiomer can then be separated by column chromatography.
Pathway 2: Asymmetric Baeyer-Villiger Oxidation
This pathway involves the enantioselective oxidation of a prochiral ketone precursor.
Caption: Asymmetric Baeyer-Villiger oxidation workflow.
-
Catalyst Preparation: Prepare the chiral N,N'-dioxide ligand and complex it with Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) in a suitable solvent like ethyl acetate under an inert atmosphere.
-
Reaction Setup: To the solution of the chiral catalyst (e.g., 5 mol%), add 2-isopropoxycyclohexanone (1 equivalent).
-
Reaction Conditions: Cool the reaction mixture to the optimized temperature (e.g., -20°C). Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise. Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the enantiomerically enriched this compound.
Discussion and Comparison of Catalytic Strategies
-
Chemoenzymatic Approach (Pathway 1): This method offers the advantage of high enantioselectivity, often exceeding 99% ee, which is a hallmark of enzymatic resolutions.[1] Lipases are generally robust, commercially available, and can be used under mild reaction conditions. However, the theoretical maximum yield for the desired enantiomer is 50% in a standard kinetic resolution, which can be a significant drawback for large-scale synthesis. Dynamic kinetic resolution protocols could potentially overcome this limitation but require careful optimization. The synthesis of the racemic precursor is typically straightforward.
-
Asymmetric Baeyer-Villiger Oxidation (Pathway 2): This chemical approach has the potential for higher yields (theoretically up to 100%) compared to classical kinetic resolution. The development of chiral Lewis acid catalysts, such as the N,N'-dioxide-Sc(III) complexes, has enabled high enantioselectivities (up to 95% ee) for the oxidation of substituted cyclohexanones.[3][4][5] This method avoids the need for a resolution step. However, the synthesis and handling of the chiral ligands and metal catalysts can be more complex and costly than using commercial lipases. Furthermore, achieving high enantioselectivity can be highly substrate-dependent and may require extensive catalyst screening and optimization of reaction conditions.
Conclusion
Both the chemoenzymatic and the asymmetric Baeyer-Villiger oxidation routes represent viable strategies for the synthesis of this compound. The choice between these pathways will depend on the specific requirements of the research or development project. For applications where very high enantiopurity is paramount and lower yields are acceptable, the lipase-catalyzed resolution offers a reliable and often simpler approach. For larger-scale synthesis where yield is a critical factor, the asymmetric Baeyer-Villiger oxidation, despite its potential for more complex optimization, presents a more atom-economical and higher-yielding alternative. Further research into the direct application of these methods to the specific target molecule is warranted to determine the optimal catalytic system.
References
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 4. Enantioselective Baeyer-Villiger oxidation: desymmetrization of meso cyclic ketones and kinetic resolution of racemic 2-arylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Determining the Enantiomeric Purity of (7R)-7-Propan-2-yloxepan-2-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like (7R)-7-Propan-2-yloxepan-2-one is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific properties of the analyte. This document outlines the experimental protocols, presents comparative performance data, and visualizes the workflows for each technique to aid in making an informed decision.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR for the determination of the enantiomeric purity of this compound. The data presented is a composite of typical performance for the analysis of chiral lactones and substituted oxepan-2-ones.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase. | Separation of enantiomers in the liquid phase based on differential interaction with a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer. |
| Typical Stationary Phase | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB) | Polysaccharide-based (e.g., Chiralcel® OD-H) | Not applicable |
| Resolution (R) | > 1.5 | > 2.0 | Dependent on reagent concentration and analyte structure |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes per sample |
| Limit of Detection (LOD) | Low (ng level) | Low to moderate (µg to ng level) | High (mg level) |
| Limit of Quantitation (LOQ) | Low (ng level) | Low to moderate (µg to ng level) | High (mg level) |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Method Development | Can be complex (temperature programming) | Can be complex (mobile phase optimization) | Relatively straightforward |
| Destructive/Non-destructive | Destructive | Non-destructive (with fraction collection) | Non-destructive |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Chiral Gas Chromatography (GC)
Objective: To separate the enantiomers of this compound using a chiral capillary column.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
Materials:
-
Sample: this compound dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Chiral Column: CP-Chirasil-Dex CB (or equivalent cyclodextrin-based column), 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Gases for FID: Hydrogen and compressed air.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 5°C/minute to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the sample onto the GC system and record the chromatogram.
-
Data Processing: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of this compound using a chiral stationary phase.
Instrumentation: HPLC system with a UV detector and a chiral column.
Materials:
-
Sample: this compound dissolved in the mobile phase.
-
Chiral Column: Chiralcel® OD-H (or equivalent polysaccharide-based column), 250 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Solvents: HPLC grade n-hexane and isopropanol.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (as lactones have a weak chromophore, low UV wavelengths are often necessary).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Processing: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric purity by inducing chemical shift differences between the enantiomers using a chiral shift reagent.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Sample: this compound (5-10 mg).
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).
-
NMR Solvent: Deuterated chloroform (CDCl₃).
Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Shift Reagent:
-
Add a small, weighed amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents relative to the sample) to the NMR tube.
-
Gently shake the tube to dissolve the reagent.
-
-
Spectral Acquisition:
-
Acquire a ¹H NMR spectrum after the addition of the shift reagent.
-
Identify a well-resolved proton signal that shows separation into two distinct signals corresponding to the two enantiomers. Protons closest to the carbonyl group or the ether oxygen are likely to be most affected.
-
If separation is not sufficient, incrementally add more Eu(hfc)₃ and re-acquire the spectrum until baseline separation of a suitable signal is achieved.
-
-
Data Processing:
-
Integrate the separated signals for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
A Comparative Guide to the Spectral Characteristics of (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, cross-referenced analysis of the predicted spectral data for (7R)-7-Propan-2-yloxepan-2-one. In the absence of direct experimental spectra for the target compound, this document offers a robust predictive comparison based on the known spectral features of its constituent moieties: the ε-caprolactone ring and the propan-2-oxy side chain. This analysis is intended to support researchers in the identification, characterization, and quality control of this and related molecules.
Predicted and Reference Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound, alongside the experimental data for ε-caprolactone and propan-2-ol for comparative purposes. Mass spectrometry (MS) fragmentation patterns are also discussed.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Reference Compounds
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~4.0-4.2 | m | 1H | H-7 |
| ~3.6-3.8 | m | 1H | -OCH(CH₃)₂ | |
| ~2.5-2.7 | m | 2H | H-2 (α-CH₂) | |
| ~1.6-1.9 | m | 6H | H-3, H-4, H-5, H-6 (ring CH₂) | |
| ~1.1-1.3 | d | 6H | -OCH(CH₃)₂ | |
| ε-Caprolactone | 4.23 | t | 2H | ε-CH₂ |
| 2.64 | t | 2H | α-CH₂ | |
| 1.7-1.9 | m | 6H | β, γ, δ-CH₂ | |
| Propan-2-ol | ~4.0 | septet | 1H | -CH- |
| ~1.2 | d | 6H | -CH₃ |
Note: Predicted shifts for the target molecule are estimates and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Reference Compounds
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~175 | C=O (lactone) |
| ~75-80 | C-7 | |
| ~70-75 | -OCH(CH₃)₂ | |
| ~30-40 | C-2 (α-CH₂) | |
| ~20-30 | C-3, C-4, C-5, C-6 (ring CH₂) | |
| ~20-25 | -OCH(CH₃)₂ | |
| ε-Caprolactone | 175.7 | C=O |
| 64.2 | ε-CH₂ | |
| 34.2 | α-CH₂ | |
| 29.3, 28.5, 25.6 | β, γ, δ-CH₂ | |
| Propan-2-ol | 64.1 | -CH- |
| 25.5 | -CH₃ |
Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for Reference Compounds
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~1735 | C=O stretch (lactone) |
| ~2850-2960 | C-H stretch (aliphatic) | |
| ~1100-1250 | C-O stretch (ether and ester) | |
| ε-Caprolactone | 1726 | C=O stretch |
| 2945, 2864 | C-H stretch | |
| 1294, 1244, 1190 | C-O stretch | |
| Propan-2-ol | 3200-3500 (broad) | O-H stretch |
| ~2900 | C-H stretch | |
| ~1100-1350 | C-O stretch |
Mass Spectrometry Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the loss of the propan-2-oxy group and characteristic cleavages of the oxepan-2-one ring. The base peak may correspond to a stable fragment resulting from the loss of the side chain.
Experimental Protocols
The following are standard protocols for acquiring the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A thin film of the liquid sample is placed between two KBr or NaCl plates.
-
Solid: The solid sample is ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Novel Compound.
A Comparative Guide to Chiral Lactones: Evaluating (7R)-7-Propan-2-yloxepan-2-one Against Other Key Chiral Lactones in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional architecture of a molecule is paramount in determining its biological activity, making chiral compounds essential building blocks in modern drug discovery. Among these, chiral lactones—cyclic esters—are prevalent structural motifs in a vast array of natural products and pharmaceuticals, exhibiting activities from anti-inflammatory to anti-tumor.[1] This guide provides a comparative analysis of a representative chiral ε-lactone, the novel compound (7R)-7-Propan-2-yloxepan-2-one, against more commonly utilized chiral γ- and δ-lactones.
While specific experimental data for this compound is not yet publicly available, this document establishes a predictive comparison based on the known properties of ε-lactones and the influence of its substituents. This guide will delve into the structural properties, synthetic accessibility, and potential therapeutic implications, supported by experimental data from analogous systems.
Comparative Analysis of Chiral Lactones
Lactones are categorized by their ring size, which significantly influences their stability, reactivity, and biological function.[2] The most common in nature and synthesis are the 5-membered γ-lactones and 6-membered δ-lactones.[2] The 7-membered ε-lactone, represented here by this compound, offers distinct properties that can be advantageous in specific drug design contexts.
-
γ-Lactones (5-membered ring): These are highly stable due to minimal ring strain, and 4-hydroxy acids often spontaneously cyclize to form them.[2][3] This thermodynamic stability can translate to greater metabolic stability in a physiological environment.
-
δ-Lactones (6-membered ring): Also common and relatively stable, δ-lactones are key components in many natural products.[2] They are subject to ring-opening polymerization more readily than γ-lactones.[3]
-
ε-Lactones (7-membered ring): These larger rings possess greater conformational flexibility and higher ring strain compared to γ- and δ-lactones.[4] This can lead to unique binding interactions with biological targets and increased susceptibility to hydrolysis, which can be exploited for controlled drug release or creating biodegradable polymers.[5]
The "this compound" structure includes a chiral center at the 7-position and an isopropoxy group. This specific enantiomer ((R)-configuration) is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[6] The isopropoxy substituent increases the lipophilicity of the molecule, which could enhance membrane permeability and alter its pharmacokinetic properties.
Caption: Logical comparison of lactone classes by ring size.
Data Presentation: Comparative Properties
The following tables summarize the key differences between these lactone classes and provide a predictive profile for our target compound.
Table 1: General Properties of Chiral Lactone Classes
| Property | γ-Lactone (e.g., Chiral γ-Butyrolactone) | δ-Lactone (e.g., Chiral δ-Valerolactone) | ε-Lactone (e.g., this compound) |
| Ring Size | 5 atoms | 6 atoms | 7 atoms |
| Relative Stability | High | Moderate | Lower (Higher Ring Strain)[4] |
| Polymerizability | Does not typically polymerize[3] | Polymerizes | Readily polymerizes |
| Biodegradability | Lower | Moderate | High[5] |
| Synthetic Precursor | 4-hydroxy carboxylic acids[2] | 5-hydroxy carboxylic acids | 6-hydroxy carboxylic acids |
| Common Applications | Flavor/fragrance, stable drug scaffolds[7] | Natural product synthesis, polymers | Biodegradable polymers, drug delivery systems[5] |
Table 2: Predicted Physicochemical Properties of this compound vs. Analogues
| Property | Chiral γ-Nonalactone (γ-Lactone) | Chiral δ-Decalactone (δ-Lactone) | This compound (ε-Lactone) (Predicted) |
| Molecular Formula | C₉H₁₆O₂ | C₁₀H₁₈O₂ | C₉H₁₆O₃ |
| Molecular Weight | 156.22 g/mol | 170.25 g/mol | 172.22 g/mol |
| Boiling Point | ~250 °C | ~280 °C | Higher than analogues due to size and polarity |
| LogP (Lipophilicity) | ~2.5 | ~3.0 | >3.0 (Isopropoxy group increases lipophilicity) |
| Key Structural Feature | 5-membered ring | 6-membered ring | 7-membered ring with chiral ether substituent |
Experimental Protocols for Chiral Lactone Synthesis
The enantioselective synthesis of chiral lactones is a critical challenge. Below are two established methodologies that can be adapted for the synthesis of various chiral lactones, including ε-lactones.
Protocol 1: Asymmetric Baeyer-Villiger Oxidation for ε-Lactone Synthesis
The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone and is a powerful method for synthesizing ε-lactones from cyclohexanones.[8] Enantioselectivity can be achieved using chiral catalysts.
References
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. Why delta-valerolactone polymerizes and gamma-butyrolactone does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of thermal characteristics and degradation properties of epsilon-caprolactone copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Functionalized Poly(ε-caprolactone) in Advanced Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The field of biomedical engineering has seen a surge in the use of biodegradable polymers for therapeutic applications. Among these, poly(ε-caprolactone) (PCL), a versatile and FDA-approved polyester, has garnered significant attention. Its utility is greatly expanded through the incorporation of functional groups and the formation of composites, allowing for the tailored delivery of therapeutics and the development of advanced tissue engineering scaffolds. This guide provides a comparative analysis of functionalized PCL-based systems in two key areas: anticancer drug delivery and antimicrobial materials. We present a detailed examination of their performance against relevant alternatives, supported by experimental data and protocols.
Anticancer Drug Delivery: Paclitaxel-Loaded Nanoparticles
The effective delivery of chemotherapeutic agents to tumor sites while minimizing systemic toxicity remains a primary challenge in oncology. Nanoparticle-based drug delivery systems offer a promising solution by enabling targeted and controlled release. Here, we compare the performance of paclitaxel (PTX)-loaded PCL nanoparticles with a widely studied alternative, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and the commercially available formulation, Abraxane®.
Comparative Performance of Paclitaxel-Loaded Nanoparticles
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | IC50 (MDA-MB-231 cells) | Reference |
| PCL-TPGS NPs (US-method) | ~150 | < 0.2 | > 95 | ~5 | 7.8 times lower than Abraxane® | [1] |
| PCL NPs (80,000 MW) | 188 - 383 | - | 59.4 - 64.7 | 6.2 - 8.4 | Not Reported | [2] |
| PHBV NPs | 152.3 | 0.8 | 45 | Not Reported | 0.64-fold enhanced vs free PTX (Caco-2) | [3] |
| PLGA NPs | 137.6 - 186.93 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Abraxane® | ~130 | Not Reported | > 98 | ~10 | Baseline | [1] |
| Niosome Nanoparticles | 190.3 | Not Reported | 87.6 | 5.1 | 110.3 µM (A2780CP cells) | [5] |
Paclitaxel Release Kinetics
A key determinant of a drug delivery system's efficacy is its drug release profile. Sustained release can maintain therapeutic drug concentrations over an extended period, reducing the need for frequent administration.
| Formulation | Release Profile | Time to ~60% Release | Release Mechanism | Reference |
| PCL NPs | Biphasic: initial burst followed by sustained release | > 96 hours | Not specified | [2] |
| PCL-TPGS NPs | Slow and continuous | Not explicitly stated | Not specified | [1] |
| PLGA NPs with PHA | Zero-order release for the first 7 hours | > 7 hours | Zero-order | [4] |
| Gold Nanoparticles (3-layered) | Steady release | > 14 days | Zero-order and Korsmeyer-Peppas | [6] |
Experimental Protocols
Synthesis of Paclitaxel-Loaded PCL Nanoparticles (Nanoprecipitation)
This protocol outlines a common method for preparing PTX-loaded PCL nanoparticles.
-
Polymer and Drug Solution Preparation: Dissolve a specific amount of poly(ε-caprolactone) (e.g., PCL with a molecular weight of 80,000) and paclitaxel in a suitable organic solvent such as acetone.
-
Nanoprecipitation: Inject the organic solution into an aqueous phase containing a stabilizer (e.g., poloxamer) under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase and unencapsulated drug. Wash the nanoparticle pellet with deionized water and resuspend.
-
Coating (Optional): For surface modification, the nanoparticle suspension can be incubated with a coating solution, such as chitosan or poly-L-lysine, to impart a positive surface charge.[2]
In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of the paclitaxel-loaded nanoparticle suspension into a dialysis bag (with a specific molecular weight cut-off).
-
Release Medium: Immerse the dialysis bag in a release medium, typically phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C with constant stirring to ensure sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of paclitaxel in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.[2][7]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free paclitaxel, paclitaxel-loaded nanoparticles, and empty nanoparticles for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits 50% of cell growth (IC50) from the dose-response curves.[1][3]
Visualizing the Experimental Workflow
Caption: Workflow for synthesis and evaluation of paclitaxel-loaded PCL nanoparticles.
Antimicrobial Materials: PCL-Based Composites
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial materials for applications such as wound dressings and medical device coatings. PCL's biocompatibility and biodegradability make it an excellent matrix for incorporating antimicrobial agents. This section compares PCL composites containing silver nanoparticles (AgNPs) with those incorporating the antibiotic penicillin.
Comparative Antimicrobial Efficacy
| Formulation | Antimicrobial Agent | Target Microorganism | Minimum Inhibitory Concentration (MIC) / Zone of Inhibition (ZOI) | Reference |
| PCL-AgNPs | Silver Nanoparticles | E. coli | ZOI: 15.5 ± 0.7 mm (at 2% AgNPs) | [8] |
| PCL-AgNPs | Silver Nanoparticles | S. aureus | ZOI: 14.8 ± 0.6 mm (at 2% AgNPs) | [8] |
| PCL-PPB-PCo-Peni | Penicillin-G | E. coli | MIC: ~4.5 µg/mL | [9] |
| Penicillin-G (Free) | Penicillin-G | E. coli | MIC: 14.8 µg/mL | [9] |
Experimental Protocols
Fabrication of PCL-Silver Nanoparticle (AgNP) Composite Nanofibers (Electrospinning)
-
Polymer Solution Preparation: Dissolve PCL in a suitable solvent or solvent mixture (e.g., chloroform/methanol).
-
AgNP Incorporation: Disperse a predetermined amount of silver nanoparticles into the PCL solution and sonicate to ensure uniform distribution.
-
Electrospinning: Load the polymer/AgNP solution into a syringe fitted with a blunt-tipped needle. Apply a high voltage to the needle tip, causing the ejection of a charged polymer jet.
-
Fiber Collection: Collect the solidified nanofibers on a grounded collector plate.
-
Characterization: Characterize the morphology and AgNP distribution within the nanofibers using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM).
Antimicrobial Activity Assessment (Zone of Inhibition)
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the target bacteria (e.g., E. coli or S. aureus).
-
Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.
-
Sample Application: Place sterile discs of the PCL-AgNP composite material onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the discs where bacterial growth is inhibited.[8]
Visualizing the Antimicrobial Action Pathway
Caption: Mechanism of antimicrobial action of silver nanoparticles released from a PCL matrix.
Conclusion
Functionalized poly(ε-caprolactone) presents a highly adaptable platform for a range of therapeutic applications. In anticancer drug delivery, PCL-based nanoparticles demonstrate comparable or, in some cases, superior performance to established alternatives like PLGA, particularly in terms of achieving sustained drug release and enhanced cytotoxicity. For antimicrobial applications, the incorporation of agents like silver nanoparticles into PCL matrices offers a potent strategy to combat bacterial growth. The choice of the specific functionalization and formulation will ultimately depend on the desired therapeutic outcome, target tissue, and the specific drug or agent to be delivered. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and professionals in the ongoing development of innovative and effective PCL-based therapies.
References
- 1. Paclitaxel-loaded PCL-TPGS nanoparticles: in vitro and in vivo performance compared with Abraxane® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scielo.br [scielo.br]
- 4. Polyhydroxyalkanoate Decelerates the Release of Paclitaxel from Poly(lactic-co-glycolic acid) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable polycaprolactone metallopolymer–antibiotic bioconjugates containing phenylboronic acid and cobaltocenium for antimicrobial application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (7R)-7-Propan-2-yloxepan-2-one: A Step-by-Step Guide for Laboratory Personnel
Researchers and laboratory professionals handling novel chemical compounds like (7R)-7-Propan-2-yloxepan-2-one are tasked with ensuring its safe and compliant disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical structure—a lactone with an isopropyl ether group—and general principles of hazardous waste management is essential. This guide provides a detailed protocol for the proper disposal of this compound, prioritizing safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. This is a precautionary measure due to the lack of specific toxicity, flammability, and reactivity data.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Treat this compound as a hazardous waste. Due to its organic nature, it should be classified as a non-halogenated organic solvent waste.
-
Segregation: Do not mix this waste with other waste streams unless they are known to be compatible. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent any potential violent reactions or the release of flammable or poisonous vapors.[1] Halogenated and non-halogenated solvent wastes should also be collected separately.[2]
Step 2: Containerization
-
Primary Container: The original container holding the this compound is the ideal choice for its waste, provided it is in good condition with no signs of deterioration.[1]
-
Waste Container: If the original container is not suitable, or for collecting contaminated materials, use a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred for their durability.[3] The container must have a secure, screw-top cap to prevent leakage.[1] Do not use food-grade containers like mayonnaise or pickle jars.[1]
-
Filling Capacity: Do not fill the waste container to more than 90% of its capacity to allow for expansion of the contents.[4]
Step 3: Labeling
-
Hazardous Waste Label: Immediately label the waste container with a "Hazardous Waste" tag.
-
Content Information: Clearly write the full chemical name, "this compound," and its concentration on the label. All constituents of the waste must be identified.
-
Hazard Identification: Indicate the potential hazards. While specific hazards are unknown, it is prudent to mark it as potentially flammable and an irritant.
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[3] The SAA should be clearly marked with hazardous waste signage.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains or reacting with other stored chemicals.[4]
-
Storage Duration: Hazardous waste can be stored in an SAA for up to one year, as long as the accumulation limits (typically 55 gallons for hazardous waste or one quart for acutely toxic waste) are not exceeded.[3] Once a container is full, it must be removed from the SAA within three days.[1]
-
Inspections: The SAA must be inspected weekly for any signs of container leakage.[1]
Step 5: Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[3][5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]
-
Licensed Waste Disposal Facility: The EHS department will ensure the waste is transported to a licensed waste disposal facility for proper treatment and disposal, likely through incineration.[7]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and lab coats, should be considered solid chemical waste.[4] These items must be collected in a separate, clearly labeled hazardous waste container and disposed of following the same protocol as the liquid waste.[4]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Non-halogenated organic) | Precautionary measure due to unknown specific hazards. |
| Segregation | Separate from incompatible materials (acids, bases, oxidizers). | To prevent dangerous chemical reactions.[1] |
| Container Type | Original container or compatible, sealed waste container. | To ensure safe containment and prevent leaks.[1][2] |
| Container Labeling | "Hazardous Waste," full chemical name, date, and potential hazards. | For proper identification and safe handling. |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA).[1][3] | To comply with regulations and ensure safety. |
| Storage Time Limit | Up to 1 year in SAA (if not full); 3 days once full.[1][3] | Regulatory compliance for hazardous waste accumulation. |
| Final Disposal Method | Collection by EHS for incineration at a licensed facility.[7] | To ensure environmentally sound and safe disposal. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling (7R)-7-Propan-2-yloxepan-2-one
Essential Safety and Handling Guide for (7R)-7-Propan-2-yloxepan-2-one
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Due to the combined potential hazards of eye and skin irritation from the lactone component and extreme flammability and peroxide formation from the ether component, a comprehensive PPE protocol is mandatory.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required.[1] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves may be suitable for incidental contact, but should be changed frequently as ethers can permeate them.[3] Double gloving is recommended.[4] For extended handling, heavy-duty gloves like butyl rubber should be considered. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required due to the high flammability risk associated with ethers.[3][4] |
| General Clothing | Full Coverage Clothing & Shoes | Long pants and closed-toe shoes are mandatory to cover all skin.[3][4] Avoid synthetic fabrics like polyester.[2] |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a certified chemical fume hood.[5][6] If this is not possible, a NIOSH-certified respirator with organic vapor cartridges is required.[2][6] |
Operational Plan: Safe Handling Protocol
Safe handling requires strict adherence to procedures that mitigate the risks of flammability, peroxide formation, and chemical exposure.
Preparation and Engineering Controls
-
Work Area: All handling of this compound must be performed in a well-ventilated area, inside a certified chemical fume hood.[5][7]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[5][8]
-
Static Electricity: Use grounding and bonding straps when transferring the chemical between metal containers to prevent static discharge.[4][9]
-
Safety Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher (for flammable liquids) are readily accessible.[7][10]
Handling the Chemical
-
Container Inspection: Ethers can form explosive peroxides when exposed to air and light.[6][11][12] Before opening, visually inspect the container for any signs of peroxide formation, such as crystalline deposits around the cap. If crystals are present, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[3][6]
-
Dating Containers: Clearly label the container with the date it was received and the date it was first opened.[3][12] Ethers have a limited shelf life after opening due to peroxide formation.
-
Dispensing: Use appropriate tools like a pipette or syringe to transfer the liquid; never pour directly from the container to minimize vapor release and splashing.[7]
-
Storage: Store the chemical in a tightly sealed, air-impermeable container in a cool, dry, dark, and well-ventilated area, preferably within a designated flammable liquids storage cabinet.[3][5][7] It must be segregated from oxidizing agents, strong acids, and bases.[3][13]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete and before leaving the laboratory.[10]
-
Gown and Glove Removal: Remove lab coat and gloves carefully to avoid skin contamination and dispose of gloves as hazardous waste.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this chemical in a designated, properly sealed, and labeled hazardous waste container.[14] The container should be compatible with organic solvents and not be made of metal if there is a risk of corrosion from other waste components.[14][15]
-
Do not mix this waste with incompatible chemicals.[15]
-
-
Contaminated Materials:
-
Empty Containers:
-
Disposal Request:
Experimental Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. purdue.edu [purdue.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. brainly.in [brainly.in]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. support.hpe.com [support.hpe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vumc.org [vumc.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. otago.ac.nz [otago.ac.nz]
- 18. solvent-recyclers.com [solvent-recyclers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
